4'-Fluoro-2'-hydroxyacetophenone
描述
Structure
3D Structure
属性
IUPAC Name |
1-(4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTBTUXAMVOKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371992 | |
| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-27-2 | |
| Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-fluoro-2-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and biological significance of 1-(4-fluoro-2-hydroxyphenyl)ethanone. This compound, a substituted acetophenone, serves as a valuable building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents.
Chemical and Physical Properties
1-(4-fluoro-2-hydroxyphenyl)ethanone, also known by its synonym 4'-Fluoro-2'-hydroxyacetophenone, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1]
| Property | Value |
| IUPAC Name | 1-(4-fluoro-2-hydroxyphenyl)ethanone |
| CAS Number | 1481-27-2 |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| Appearance | Solid |
| Melting Point | 31-35 °C |
Synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone
The primary synthetic route to 1-(4-fluoro-2-hydroxyphenyl)ethanone is the Fries rearrangement of 4-fluorophenyl acetate. This reaction is a classic method for the preparation of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid, typically aluminum chloride.[2][3][4][5] The reaction proceeds through the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. The reaction temperature is a critical parameter, with lower temperatures generally favoring the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[2]
Experimental Protocol: Fries Rearrangement
The following is a representative experimental protocol for the synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone via the Fries rearrangement of 4-fluorophenyl acetate.
Materials:
-
4-Fluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
A suitable inert solvent (e.g., nitrobenzene or carbon disulfide)
-
Crushed ice
-
Concentrated hydrochloric acid
-
Cold water
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a calcium chloride guard tube, add 4-fluorophenyl acetate and the inert solvent.
-
Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with constant stirring. The amount of aluminum chloride is typically in molar excess.
-
After the addition is complete, heat the reaction mixture. The temperature is maintained to favor the formation of the desired ortho-isomer (1-(4-fluoro-2-hydroxyphenyl)ethanone). Higher temperatures (above 160°C) generally favor the ortho product.[2]
-
Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
-
Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The crude product will precipitate as a solid. Collect the solid by filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or water) to yield pure 1-(4-fluoro-2-hydroxyphenyl)ethanone.[6]
Spectroscopic Characterization
The structural confirmation of 1-(4-fluoro-2-hydroxyphenyl)ethanone is achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The assignments for the characteristic peaks are summarized below.[7][8][9][10]
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -CH₃ (acetyl group) |
| ~6.7 - 7.9 | Multiplet | 3H | Aromatic protons |
| ~12.0 | Singlet (broad) | 1H | Phenolic -OH |
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~26 | -CH₃ (acetyl group) |
| ~110 - 135 | Aromatic carbons |
| ~160 - 165 | Aromatic carbon attached to fluorine (C-F) |
| ~200 | C=O (carbonyl group) |
FTIR Spectroscopy
The FTIR spectrum reveals the presence of key functional groups in the molecule through their characteristic vibrational frequencies.[11][12][13][14]
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Broad | O-H stretch (phenolic hydroxyl) |
| ~3000 - 2850 | Medium | C-H stretch (aromatic and methyl) |
| ~1650 | Strong | C=O stretch (ketone) |
| ~1600, 1480 | Medium | C=C stretch (aromatic ring) |
| ~1250 | Strong | C-F stretch |
Biological Significance and Applications in Drug Development
1-(4-fluoro-2-hydroxyphenyl)ethanone is a crucial intermediate in the synthesis of chalcone derivatives, which are a class of compounds with a wide range of biological activities, including anti-inflammatory and antioxidant effects.[15][16][17][18] These chalcones are typically synthesized through a Claisen-Schmidt condensation reaction between 1-(4-fluoro-2-hydroxyphenyl)ethanone and various substituted benzaldehydes.
Modulation of Inflammatory and Oxidative Stress Pathways
Chalcones derived from 1-(4-fluoro-2-hydroxyphenyl)ethanone have been shown to modulate key signaling pathways involved in inflammation and oxidative stress, namely the NF-κB and Nrf2 pathways.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli such as TNF-α, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines and enzymes like COX-2 and iNOS. Chalcone derivatives have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.[17][19][20][21][22]
Caption: Inhibition of the NF-κB pathway by chalcone derivatives.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. In response to oxidative stress, electrophiles, including certain chalcones, can react with cysteine residues on Keap1. This modification leads to a conformational change in Keap1, causing the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), leading to their transcription and a bolstered cellular defense against oxidative damage.[15][16][18][23][24]
Caption: Activation of the Nrf2 pathway by chalcone derivatives.
Conclusion
1-(4-fluoro-2-hydroxyphenyl)ethanone is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and drug development. Its utility as a precursor to biologically active chalcones that can modulate key inflammatory and oxidative stress pathways underscores its importance for researchers in these fields. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, serving as a valuable resource for further investigation and application.
References
- 1. This compound | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) 13C NMR [m.chemicalbook.com]
- 11. azooptics.com [azooptics.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone(394-32-1) IR Spectrum [chemicalbook.com]
- 14. instanano.com [instanano.com]
- 15. Novel Chalcone Derivatives as Potent Nrf2 Activators in Mice and Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iris.uniroma1.it [iris.uniroma1.it]
- 17. The aromatic ketone 4'-hydroxychalcone inhibits TNFα-induced NF-κB activation via proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Physical and chemical properties of 4'-Fluoro-2'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-Fluoro-2'-hydroxyacetophenone, a key intermediate in organic synthesis and medicinal chemistry. This document details its characteristics, synthesis, and spectral properties, offering valuable information for its application in research and development.
Core Physical and Chemical Properties
This compound is a white to grayish-white solid at room temperature.[1] It is characterized as a low-melting solid that may appear as a semi-solid or semi-liquid at elevated temperatures.[1]
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to pale cream crystals, powder, or fused/lumpy solid | [2] |
| Melting Point | 31-35 °C | |
| Boiling Point | 65 °C at 2 mmHg | [3] |
| Flash Point | 99 °C (closed cup) | [3] |
| Solubility | No quantitative data available. Insoluble in water. | [4] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇FO₂ | [3][5] |
| Molecular Weight | 154.14 g/mol | [3][5] |
| CAS Number | 1481-27-2 | [3][5] |
| IUPAC Name | 1-(4-fluoro-2-hydroxyphenyl)ethanone | [5] |
| InChI Key | HLTBTUXAMVOKIH-UHFFFAOYSA-N | |
| SMILES | CC(=O)c1ccc(F)cc1O |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fries rearrangement of 4-fluorophenyl acetate. This reaction involves the Lewis acid-catalyzed migration of the acyl group from the phenolic ester to the aromatic ring, yielding the corresponding hydroxyaryl ketone.
Experimental Protocol: Fries Rearrangement of 4-Fluorophenyl Acetate
This protocol is adapted from a general procedure for the Fries rearrangement.
Materials:
-
4-Fluorophenyl acetate
-
Aluminum chloride (AlCl₃)
-
6 N Hydrochloric acid (HCl)
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (1 L)
-
Air condenser
-
Calcium chloride drying tube
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 1 L round-bottom flask equipped with an air condenser and a calcium chloride drying tube, add 4-fluorophenyl acetate and aluminum chloride (89 g, 670 mmol).
-
Slowly heat the reaction mixture to 120-125 °C and maintain this temperature with stirring for 30 minutes.
-
Increase the temperature to 165 °C. The generation of HCl gas should be observed. Stir the mixture at this temperature for an additional 30 minutes.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 500 mL of water and 150 mL of 6 N hydrochloric acid to the reaction flask to quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization or column chromatography to yield a white solid. A reported yield for a similar process is 84%.[1]
Spectral Analysis
The structural confirmation of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: The carbon-13 NMR spectrum helps in identifying the different carbon environments.
Experimental Protocol for NMR Spectroscopy: A general procedure for obtaining NMR spectra is as follows:
-
Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a spectrometer, such as a Bruker 400 MHz instrument.[6]
-
Tetramethylsilane (TMS) can be used as an internal standard.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule.
Experimental Protocol for FT-IR Spectroscopy:
-
For a solid sample, an Attenuated Total Reflectance (ATR) FT-IR spectrum can be obtained.
-
Place a small amount of the sample directly on the ATR crystal.
-
Record the spectrum using an FT-IR spectrometer, such as a Bruker Tensor 27 FT-IR.[5]
-
Alternatively, for a melt (liquid) sample, the spectrum can be recorded directly.[5]
Chemical Reactivity and Applications
This compound serves as a versatile intermediate in organic synthesis. The ketone and hydroxyl functional groups are sites for various chemical transformations.
-
Condensation Reactions: The ketone carbonyl group can undergo condensation reactions with reagents like hydroxylamine to form the corresponding oxime.[1]
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride.[1]
Its primary application lies in the synthesis of more complex molecules, including hormones and other bioactive compounds for medicinal chemistry research.[1]
Biological Activity
Antibacterial Properties
This compound has been reported to exhibit antibacterial activity.[7] The proposed mechanism involves interference with microbial metabolism and the inhibition of protein, DNA, RNA, and cell wall synthesis.[7]
The specific signaling pathways affected by this compound are not well-elucidated in the current scientific literature. However, phenolic compounds, in general, are known to interfere with bacterial communication systems, such as quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density.
The diagram above illustrates a generalized mechanism by which phenolic compounds may exert their antibacterial effects through the inhibition of quorum sensing. They can potentially interfere with the synthesis of signaling molecules (autoinducers) or block their binding to receptors, thereby disrupting the signaling cascade that leads to the expression of virulence factors and biofilm formation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. 2'-Fluoro-4'-hydroxyacetophenone CAS#: 98619-07-9 [m.chemicalbook.com]
- 5. This compound | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound | 1481-27-2 | FF36776 [biosynth.com]
The Ascendant Role of Fluorinated Acetophenone Derivatives in Antibacterial Research: A Technical Guide
For Immediate Release
In an era marked by the escalating threat of antibiotic resistance, the scientific community is in a perpetual quest for novel antimicrobial agents. Among the promising candidates, fluorinated acetophenone derivatives have emerged as a significant class of compounds with potent antibacterial properties. The strategic incorporation of fluorine atoms into the acetophenone scaffold can dramatically enhance biological activity, improving factors like metabolic stability and membrane permeability. This technical guide provides an in-depth overview of the synthesis, antibacterial activity, and proposed mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.
Quantitative Analysis of Antibacterial Efficacy
The antibacterial potency of fluorinated acetophenone derivatives, particularly chalcones synthesized from substituted acetophenones, has been systematically evaluated against a panel of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this assessment. The data presented below summarizes the in vitro antibacterial activity of a series of B-ring fluoro- and trifluoromethyl-substituted chalcones.[1]
| Compound ID | B-Ring Substituent (R1) | S. aureus (ATCC 29213) | S. pneumoniae (ATCC 49619) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |
| 9 | H | 31.25 µg/mL | 125 µg/mL | 31.25 µg/mL | 62.5 µg/mL |
| 10 | 2-F | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL | 62.5 µg/mL |
| 11 | 3-F | 125 µg/mL | 62.5 µg/mL | 125 µg/mL | 125 µg/mL |
| 12 | 4-F | 62.5 µg/mL | 125 µg/mL | 125 µg/mL | 125 µg/mL |
| 13 | 2-CF3 | 15.6 µg/mL | 62.5 µg/mL | 31.25 µg/mL | 31.25 µg/mL |
| 14 | 3-CF3 | 7.81 µg/mL | 31.25 µg/mL | 62.5 µg/mL | 31.25 µg/mL |
| 15 | 4-CF3 | 31.25 µg/mL | 62.5 µg/mL | 31.25 µg/mL | 62.5 µg/mL |
| Ampicillin | - | 31.25 µg/mL | 31.25 µg/mL | - | - |
Table 1: Minimum Inhibitory Concentration (MIC) values of fluorinated chalcone derivatives against various bacterial strains.[1]
Notably, compounds with trifluoromethyl (CF3) substitutions, such as compounds 13 , 14 , and 15 , demonstrated significant antibacterial activity, with compound 14 (3-CF3 substituent) being the most potent against Staphylococcus aureus, exhibiting an MIC value of 7.81 µg/mL.[1] This highlights the structure-activity relationship where the position and nature of the fluorine-containing group are crucial for antibacterial efficacy.
Experimental Protocols
Detailed and standardized methodologies are critical for the reproducibility and validation of scientific findings. The following sections outline the protocols for the synthesis of a representative fluorinated acetophenone derivative and the determination of its antibacterial activity.
Synthesis of Fluorinated Acetophenone-Based Chalcones
The synthesis of the chalcone derivatives listed in Table 1 is typically achieved via a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between a substituted acetophenone (in this case, a trifluoromethyl-substituted acetophenone) and an appropriate aromatic aldehyde.
Protocol for a Representative Claisen-Schmidt Condensation:
-
Reactant Preparation: Dissolve one equivalent of the substituted acetophenone and one equivalent of the selected benzaldehyde in ethanol.
-
Catalyst Addition: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the mixture while stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction is typically stirred for several hours until completion.
-
Product Isolation: Once the reaction is complete, pour the mixture into cold water and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.
-
Purification: Filter the crude product, wash with water, and then recrystallize from a suitable solvent like ethanol to obtain the purified chalcone.
-
Characterization: Confirm the structure and purity of the synthesized compounds using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[1][2]
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[3][4][5][6]
Protocol for Broth Microdilution Assay:
-
Preparation of Microplates: Aseptically dispense a suitable broth medium, such as Mueller-Hinton Broth (MHB), into the wells of a 96-well microtiter plate.[3]
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound directly in the microtiter plate wells to achieve a range of concentrations.[4]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in each well.[5]
-
Inoculation: Inoculate each well containing the diluted compound with the bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.[4]
-
Incubation: Incubate the plates at 37°C for 18-24 hours under appropriate atmospheric conditions.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][5] The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the objective determination of the endpoint.[7]
Visualizing Experimental Workflows and Mechanisms
To better illustrate the processes involved in the discovery and evaluation of these antibacterial agents, the following diagrams are provided.
References
- 1. acgpubs.org [acgpubs.org]
- 2. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. scribd.com [scribd.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. acm.or.kr [acm.or.kr]
A Comprehensive Technical Guide to 4'-Fluoro-2'-hydroxyacetophenone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of 4'-Fluoro-2'-hydroxyacetophenone, a versatile ketone intermediate with significant applications in medicinal chemistry and drug development. This document details its chemical synonyms and properties, experimental protocols for its utilization in synthesis, and an exploration of the biological activities and mechanisms of action of its derivatives, particularly focusing on chalcones.
Chemical Identity and Properties
This compound is a substituted aromatic ketone that serves as a valuable building block in organic synthesis. Its chemical structure consists of an acetophenone core with a fluorine atom at the 4'-position and a hydroxyl group at the 2'-position of the phenyl ring.
Synonyms and Identifiers
A comprehensive list of synonyms and chemical identifiers for this compound is provided in the table below for easy reference.
| Identifier Type | Value |
| IUPAC Name | 1-(4-fluoro-2-hydroxyphenyl)ethanone[1] |
| CAS Number | 1481-27-2[1] |
| Molecular Formula | C₈H₇FO₂[1] |
| Molecular Weight | 154.14 g/mol [1] |
| Common Synonyms | 4-Fluoro-2-hydroxyacetophenone[1] |
| 1-(4-fluoro-2-hydroxyphenyl)ethan-1-one | |
| 2-Hydroxy-4-fluoroacetophenone | |
| Ethanone, 1-(4-fluoro-2-hydroxyphenyl)- | |
| 1-Acetyl-4-fluoro-2-hydroxybenzene | |
| 2'-Hydroxy-4'-fluorophenyl methyl ketone |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the following table.
| Property | Value | Source |
| Melting Point | 31-35 °C | |
| Boiling Point | 99 °C (closed cup) | |
| Appearance | White to pale cream crystals or powder | |
| Solubility | Soluble in organic solvents such as ethanol and acetone. |
Synthesis and Applications
This compound is a key precursor in the synthesis of various biologically active molecules, most notably chalcones.[2][3] Chalcones are open-chain flavonoids with a wide range of pharmacological activities.
Synthesis of Chalcone Derivatives
The Claisen-Schmidt condensation is a common and efficient method for synthesizing chalcones from this compound and substituted aromatic aldehydes.[2]
-
Reaction Setup: Dissolve this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for a specified period, typically ranging from a few hours to overnight. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
Isolation: Collect the precipitated chalcone product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
Biological Activities and Mechanisms of Action
Derivatives of this compound, particularly chalcones, have demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant effects.[2][3][4]
Antibacterial Activity
This compound and its derivatives have been shown to possess antibacterial properties.[4] The proposed mechanism of action involves the inhibition of essential bacterial cellular processes.
The antibacterial effect is attributed to the interference with the synthesis of crucial macromolecules such as proteins, DNA, and RNA, as well as the disruption of cell wall formation.[4] This multi-targeted approach contributes to its efficacy against various bacterial strains.[4]
Anti-inflammatory Activity via COX Inhibition
A significant mechanism underlying the anti-inflammatory effects of chalcones derived from this compound is the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
By inhibiting COX-1 and COX-2, these chalcone derivatives can effectively reduce the production of prostaglandins, thereby mitigating the inflammatory response.[2] This targeted inhibition makes them promising candidates for the development of novel anti-inflammatory drugs.
The following protocol outlines a general method for assessing the COX inhibitory activity of synthesized chalcones.
-
Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and human recombinant COX-2 enzymes, as well as a solution of the substrate, arachidonic acid, in an appropriate buffer (e.g., Tris-HCl).
-
Inhibitor Incubation: Pre-incubate the COX enzymes with various concentrations of the test chalcone derivatives or a reference inhibitor (e.g., celecoxib for COX-2) for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the enzyme-inhibitor mixture.
-
Quantification of Prostaglandin Production: After a set incubation time, terminate the reaction and quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility in the synthesis of chalcones and other derivatives with significant biological activities, including antibacterial and anti-inflammatory properties, underscores its importance in the field of drug discovery and development. The ability of its chalcone derivatives to specifically target inflammatory pathways, such as the cyclooxygenase pathway, highlights their therapeutic potential. Further research into the synthesis of novel derivatives and the elucidation of their detailed mechanisms of action will continue to be a promising area for scientific investigation.
References
- 1. This compound | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1481-27-2 | FF36776 [biosynth.com]
Unveiling the Solid-State Architecture of 4'-Fluoro-2'-hydroxyacetophenone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 4'-Fluoro-2'-hydroxyacetophenone, a key building block in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed crystallographic data, experimental protocols, and structural visualizations to support further research and application.
Core Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system with the space group P2₁/n.[1][2][3] Key crystallographic parameters are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical Formula | C₈H₇FO₂ |
| Formula Weight | 154.14 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 3.7978(1) Å |
| b | 14.2421(3) Å |
| c | 13.0092(3) Å |
| α | 90° |
| β | 91.884(2)° |
| γ | 90° |
| Volume | 703.27(3) ų |
| Z | 4 |
| Density (calculated) | 1.456 Mg/m³ |
| Absorption Coefficient | 0.12 mm⁻¹ |
| F(000) | 320 |
| Data Collection & Refinement | |
| Diffractometer | Bruker SMART APEX |
| Reflections Collected | 8762 |
| Independent Reflections | 1601 [R(int) = 0.039] |
| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.127 |
| R indices (all data) | R1 = 0.058, wR2 = 0.135 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Selected Bond Lengths (Å) for this compound.
| Bond | Length (Å) | Bond | Length (Å) |
| F1-C4 | 1.358(2) | C2-C3 | 1.385(2) |
| O1-C2 | 1.352(2) | C3-C4 | 1.378(2) |
| O2-C7 | 1.258(2) | C4-C5 | 1.379(2) |
| C1-C2 | 1.391(2) | C5-C6 | 1.387(2) |
| C1-C6 | 1.392(2) | C7-C8 | 1.493(2) |
| C1-C7 | 1.451(2) |
Table 3: Selected Bond Angles (°) for this compound.
| Atoms | Angle (°) | Atoms | Angle (°) |
| C6-C1-C2 | 119.0(1) | C5-C4-F1 | 118.5(1) |
| C6-C1-C7 | 119.8(1) | C3-C4-F1 | 118.5(1) |
| C2-C1-C7 | 121.2(1) | C4-C5-C6 | 118.9(1) |
| C3-C2-C1 | 120.3(1) | C5-C6-C1 | 120.8(1) |
| C3-C2-O1 | 118.2(1) | O2-C7-C1 | 121.9(1) |
| C1-C2-O1 | 121.5(1) | O2-C7-C8 | 120.2(1) |
| C4-C3-C2 | 120.4(1) | C1-C7-C8 | 117.9(1) |
| C3-C4-C5 | 123.0(1) |
Table 4: Selected Torsion Angles (°) for this compound.
| Atoms | Angle (°) | Atoms | Angle (°) |
| C6-C1-C2-C3 | 0.4(2) | C2-C1-C7-O2 | -1.1(2) |
| C7-C1-C2-C3 | 179.6(1) | C6-C1-C7-O2 | 179.8(1) |
| C6-C1-C2-O1 | -179.8(1) | C2-C1-C7-C8 | 178.4(1) |
| C7-C1-C2-O1 | -0.6(2) | C6-C1-C7-C8 | -0.7(2) |
| C1-C2-C3-C4 | -0.1(2) | C1-C2-O1-H1 | 0.0(1) |
| O1-C2-C3-C4 | 179.7(1) | C3-C2-O1-H1 | 180.0(1) |
| C2-C3-C4-C5 | -0.2(2) | C2-C1-C6-C5 | -0.3(2) |
| C2-C3-C4-F1 | 179.3(1) | C7-C1-C6-C5 | -179.5(1) |
| C3-C4-C5-C6 | 0.4(2) | C4-C5-C6-C1 | -0.2(2) |
| F1-C4-C5-C6 | -179.1(1) |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the Fries rearrangement of 3-fluorophenyl acetate. The following is a representative protocol:
-
Acetylation of 3-Fluorophenol: 3-Fluorophenol is reacted with acetic anhydride in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) to form 3-fluorophenyl acetate. The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Fries Rearrangement: The crude 3-fluorophenyl acetate is then subjected to a Fries rearrangement. Anhydrous aluminum chloride is added portion-wise to the acetate at a low temperature. The reaction mixture is then slowly heated to a higher temperature (e.g., 120-165°C) and stirred for a specified period.[4]
-
Work-up and Purification: After cooling, the reaction is quenched by the careful addition of ice-cold water and hydrochloric acid.[4] The product is extracted with an organic solvent (e.g., chloroform or ethyl acetate).[4] The combined organic layers are washed, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.[4]
-
Crystallization: The crude this compound is then purified by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction. The commercially available compound exists as prismatic crystals.[1]
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of this compound was selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data were collected at 100 K on a Bruker SMART APEX CCD area-detector diffractometer using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å).
-
Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined with distance restraints.
Structural Visualization
Intramolecular Hydrogen Bonding
A key feature of the crystal structure of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen atom. This interaction contributes to the planarity of the molecule.
Caption: Intramolecular O-H···O hydrogen bond in this compound.
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
Caption: Workflow for the determination of the crystal structure of this compound.
Conclusion
This technical guide has presented a detailed overview of the crystal structure of this compound. The provided quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers working with this compound. The planarity of the molecule, enforced by a strong intramolecular hydrogen bond, is a key structural feature that may influence its reactivity and intermolecular interactions in various applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4'-Fluoro-2'-hydroxyacetophenone from 3-Fluorophenol
Abstract
These application notes provide a detailed protocol for the synthesis of 4'-Fluoro-2'-hydroxyacetophenone, a valuable intermediate in medicinal chemistry and organic synthesis.[1] The synthesis is achieved via a Lewis acid-catalyzed Fries rearrangement of 3-fluorophenyl acetate, which is prepared from 3-fluorophenol. This document outlines the reaction principles, detailed experimental procedures, and expected outcomes, tailored for researchers, scientists, and professionals in drug development.
Introduction
This compound is a substituted acetophenone derivative that serves as a crucial building block for the synthesis of various biologically active molecules, including chalcones with antioxidant and anti-inflammatory properties.[2] The Fries rearrangement is a classic organic reaction that transforms a phenolic ester into a hydroxyaryl ketone through the migration of an acyl group, catalyzed by a Lewis acid.[3][4] This method provides a direct and efficient route to ortho- and para-acylphenols.[3] In the case of 3-fluorophenyl acetate, the rearrangement is selective, yielding the desired this compound.
Reaction Principle and Pathway
The synthesis of this compound from 3-fluorophenol is a two-step process:
-
Esterification: 3-Fluorophenol is first acetylated to form 3-fluorophenyl acetate. This is a standard esterification reaction, typically carried out using acetic anhydride or acetyl chloride in the presence of a base.
-
Fries Rearrangement: The resulting 3-fluorophenyl acetate undergoes an intramolecular acyl group migration from the phenolic oxygen to the carbon atom at the para position of the hydroxyl group on the aromatic ring.[5] This rearrangement is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[6] The reaction mechanism is believed to involve the formation of an acylium ion intermediate, which then acts as an electrophile in an intramolecular Friedel-Crafts-type acylation.[4]
The overall reaction scheme is depicted below:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| 3-Fluorophenol | ≥98% | Sigma-Aldrich | Starting material |
| Acetic Anhydride | Reagent Grade | Fisher Scientific | Acetylating agent |
| Pyridine | Anhydrous | Acros Organics | Base catalyst for esterification |
| Aluminum Chloride (AlCl₃) | Anhydrous | Alfa Aesar | Lewis acid catalyst for rearrangement |
| Dichloromethane (CH₂Cl₂) | Anhydrous | J.T. Baker | Solvent |
| Hydrochloric Acid (HCl) | 37% (conc.) | VWR Chemicals | For workup |
| Chloroform (CHCl₃) | ACS Grade | EMD Millipore | Extraction solvent |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Macron Fine Chemicals | Drying agent |
| Ethyl Acetate | HPLC Grade | Honeywell | For purification |
| Hexane | HPLC Grade | Avantor | For purification |
3.2. Step 1: Synthesis of 3-Fluorophenyl Acetate
-
To a stirred solution of 3-fluorophenol (1.0 eq) in anhydrous dichloromethane, add pyridine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-fluorophenyl acetate.
3.3. Step 2: Fries Rearrangement to this compound
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add anhydrous aluminum chloride (4.0 eq).
-
Slowly add 3-fluorophenyl acetate (1.0 eq) to the aluminum chloride.
-
Heat the reaction mixture to 120-125 °C and maintain this temperature with stirring for 30 minutes.
-
Increase the temperature to 165 °C and continue stirring for an additional 30 minutes, observing the evolution of HCl gas.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 500 mL of water and 150 mL of 6 N hydrochloric acid to the reaction mixture.[1]
-
Extract the product with chloroform (3 x 200 mL).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield this compound as a white to off-white solid.[1]
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
5.1. Reagent Quantities (for a 10g scale of 3-Fluorophenol)
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| 3-Fluorophenol | 112.11 | 0.089 | 10.0 g |
| Acetic Anhydride | 102.09 | 0.098 | 9.2 mL |
| Pyridine | 79.10 | 0.107 | 8.6 mL |
| 3-Fluorophenyl Acetate | 154.14 | 0.089 | ~13.7 g (theoretical) |
| Aluminum Chloride | 133.34 | 0.356 | 47.5 g |
5.2. Product Characterization
| Parameter | Expected Value |
| Appearance | White to grayish-white solid[1] |
| Yield | 84% (reported for a similar procedure)[1] |
| Melting Point | 31-35 °C |
| Molecular Formula | C₈H₇FO₂ |
| Molecular Weight | 154.14 g/mol |
| ¹H NMR (CDCl₃) | δ 13.18 (s, 1H, OH), 7.94 (d, 1H), 7.91 (d, 1H), 7.56 (d, 1H), 6.67-6.74 (m, 2H), 3.88 (s, 3H)[2] |
| ¹³C NMR (CDCl₃) | δ 192.5, 168.8, 166.2, 160.0, 145.7, 135.8, 130.1, 121.3, 120.2, 116.7, 113.8, 107.3, 105.3, 55.4[2] |
| IR (KBr, cm⁻¹) | 3430 (OH), 3073 (C-H aromatic), 2966 (C-H aliphatic), 1641 (C=O)[2] |
| Mass Spec (m/z) | 272 (M⁺)[2] (Note: This appears to be for a chalcone derivative, the expected M+ for the title compound is 154.04) |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
3-Fluorophenol is toxic and corrosive. Avoid inhalation and contact with skin.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.
-
Anhydrous aluminum chloride reacts violently with water. Ensure all glassware is dry and handle in a moisture-free environment.
-
Dichloromethane and chloroform are volatile and suspected carcinogens. Avoid inhalation and skin contact.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.
References
Application Notes and Protocols: Synthesis of 4'-Fluoro-2'-hydroxychalcones via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by a 1,3-diaryl-2-propen-1-one backbone. These compounds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1] The synthesis of chalcone derivatives through the Claisen-Schmidt condensation, a type of aldol condensation, is a versatile and widely employed method. This application note provides detailed protocols for the synthesis of chalcones derived from 4'-Fluoro-2'-hydroxyacetophenone, a key precursor for generating fluorinated chalcones which often exhibit enhanced biological activity.
The Claisen-Schmidt condensation involves the base- or acid-catalyzed reaction between an acetophenone and an aromatic aldehyde. In the context of this document, this compound serves as the ketone component, which reacts with various substituted benzaldehydes to yield a diverse library of 4'-Fluoro-2'-hydroxychalcones. These protocols are designed to be adaptable for the synthesis of various derivatives, facilitating structure-activity relationship (SAR) studies crucial in drug discovery and development.
Reaction Principle: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a crossed aldol condensation between an enolizable ketone and an aldehyde or ketone that lacks alpha-hydrogens. The reaction proceeds via the formation of an enolate ion from the ketone in the presence of a base, or an enol in the presence of an acid. This nucleophilic enolate or enol then attacks the carbonyl carbon of the aldehyde, leading to a β-hydroxy ketone intermediate (an aldol adduct). Subsequent dehydration of this intermediate under the reaction conditions yields the α,β-unsaturated ketone, the chalcone. The presence of the hydroxyl group at the ortho position of the acetophenone can influence the reaction and the properties of the resulting chalcone.
Experimental Protocols
This section details two primary protocols for the synthesis of 4'-Fluoro-2'-hydroxychalcones: a conventional base-catalyzed method and a rapid microwave-assisted synthesis.
Protocol 1: Conventional Base-Catalyzed Synthesis
This method is a robust and widely used procedure for the synthesis of chalcones, typically providing good to excellent yields.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde (e.g., anisaldehyde, benzaldehyde, etc.)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (95% or absolute)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution (e.g., 1 M)
-
Glacial acetic acid
-
Solvents for purification (e.g., ethanol, methanol, ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for reactions at elevated temperatures)
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in a minimal amount of ethanol with stirring.
-
Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 10-40% w/v) or potassium hydroxide to the reaction mixture at room temperature. The amount of base can vary, typically ranging from 1 to 2 equivalents.
-
Reaction: Stir the reaction mixture at room temperature. Reaction times can vary from 2 to 24 hours, depending on the specific reactants.[2] The progress of the reaction should be monitored by TLC. For less reactive substrates, the reaction mixture can be gently heated under reflux.
-
Work-up and Isolation:
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture by slowly adding dilute hydrochloric acid or glacial acetic acid until the pH is acidic (typically pH 5-6). This will cause the chalcone product to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
-
Purification:
-
Wash the crude product on the filter with cold water until the filtrate is neutral.
-
The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can also be employed for purification if necessary.
-
-
Characterization: Confirm the structure and purity of the synthesized chalcone using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Mass Spectrometry (MS).
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a significant advantage in terms of reduced reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles.
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH) or a solid-supported catalyst (e.g., fly ash:H₂SO₄)[3]
-
Ethanol (as a solvent, if not solvent-free)
Equipment:
-
Microwave synthesizer with appropriate reaction vessels
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Solvent-based: In a microwave reaction vessel, mix this compound (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and a catalytic amount of NaOH in a small amount of ethanol.
-
Solvent-free: For a greener approach, grind this compound (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and solid NaOH (1 equivalent) together in a mortar and pestle before transferring to the microwave vessel.[4]
-
-
Microwave Irradiation: Place the sealed reaction vessel in the microwave synthesizer. Irradiate the mixture at a set power (e.g., 160-800 W) and temperature (e.g., 80-100 °C) for a short duration, typically ranging from 1 to 10 minutes.[3][5] The optimal conditions should be determined for each specific reaction.
-
Work-up and Isolation:
-
After irradiation, cool the reaction vessel to room temperature.
-
If a solvent was used, follow the work-up procedure described in Protocol 1 (precipitation in ice water, acidification, and filtration).
-
For solvent-free reactions, the solid product can often be directly washed with cold water and filtered.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the final product using standard analytical techniques as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of various 4'-Fluoro-2'-hydroxychalcones.
Table 1: Conventional Base-Catalyzed Synthesis of 4'-Fluoro-2'-hydroxychalcones
| Aldehyde Substituent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Methoxy | NaOH | Ethanol | 2-6 | 82 | [2] |
| 3,4-Dimethoxy | NaOH | Ethanol | 2-6 | 91 | [2] |
| 4-Methyl | NaOH | Ethanol | 2-6 | 78 | [2] |
| 4-Chloro | NaOH | Ethanol | 2-6 | 74 | [2] |
| Unsubstituted | KOH | Ethanol | 4 | ~90 | [6] |
Table 2: Microwave-Assisted Synthesis of Chalcones
| Aldehyde Substituent | Catalyst/Conditions | Power (W) | Time (min) | Yield (%) | Reference |
| Various substituted | NaOH (40%) / Ethanol | 160-320 | 1-2 | High | [3] |
| Various substituted | Fly ash:H₂SO₄ / Solvent-free | 160-800 | - | High | [3] |
| 4-(Dimethylamino) | Piperidine / Ethanol | 120 | 30 | Excellent | [5] |
Visualizations
Reaction Mechanism
The following diagram illustrates the base-catalyzed Claisen-Schmidt condensation mechanism for the synthesis of a 4'-Fluoro-2'-hydroxychalcone.
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
Experimental Workflow
This diagram outlines the general workflow for the synthesis, purification, and characterization of 4'-Fluoro-2'-hydroxychalcones.
Caption: General workflow for chalcone synthesis and characterization.
Conclusion
The aldol condensation, specifically the Claisen-Schmidt reaction, provides an efficient and versatile route for the synthesis of 4'-Fluoro-2'-hydroxychalcones. The protocols outlined in these application notes offer researchers in academia and the pharmaceutical industry a solid foundation for producing a wide array of chalcone derivatives. The choice between conventional and microwave-assisted methods will depend on the available equipment and the desired reaction scale and speed. The resulting fluorinated chalcones can serve as valuable scaffolds for the development of novel therapeutic agents, and the detailed characterization of these compounds is essential for understanding their structure-activity relationships.
References
- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. rsc.org [rsc.org]
- 5. Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Preparation of 4'-Fluoro-2'-hydroxychalcones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] These compounds are of significant interest in medicinal chemistry due to their diverse and well-documented pharmacological activities, including anti-inflammatory, antioxidant, analgesic, and anticancer properties.[3][4][5] The presence of a 2'-hydroxy group on one of the aromatic rings and a fluorine atom, particularly at the 4'-position, has been shown to enhance the biological efficacy of these molecules.[1][3]
This document provides detailed protocols for the synthesis of 4'-fluoro-2'-hydroxychalcones via the Claisen-Schmidt condensation reaction, a reliable and widely used method for their preparation.[2][6] The protocols are intended to guide researchers in the efficient synthesis and characterization of these promising compounds for further investigation in drug discovery and development programs.
Synthesis Pathway
The synthesis of 4'-fluoro-2'-hydroxychalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between 4'-fluoro-2'-hydroxyacetophenone and an appropriately substituted benzaldehyde.[1][3][4]
Caption: General reaction scheme for the synthesis of 4'-fluoro-2'-hydroxychalcones.
Experimental Protocols
General Protocol for the Synthesis of 1,3-Diarylprop-2-en-1-ones (4'-Fluoro-2'-hydroxychalcones)
This protocol is based on the Claisen-Schmidt condensation reaction.[1][3]
Materials:
-
This compound
-
Appropriately substituted benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Distilled water
-
Hydrochloric acid (HCl), dilute solution
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the desired substituted benzaldehyde (1 equivalent) in a minimal amount of ethanol.[3]
-
Prepare a solution of sodium hydroxide or potassium hydroxide in ethanol or water.
-
Slowly add the basic solution dropwise to the stirred solution of the acetophenone and benzaldehyde at room temperature.[7]
-
Continue stirring the reaction mixture at room temperature for 2-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water.[7][8]
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.[7][8]
-
Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.[1][8]
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 4'-fluoro-2'-hydroxychalcone.[1]
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 4'-fluoro-2'-hydroxychalcones.
Data Presentation
Table 1: Synthesis of Various 4'-Fluoro-2'-hydroxychalcone Derivatives and Their Yields
| Compound | Substituted Benzaldehyde Used | Yield (%) | Melting Point (°C) | Reference |
| 5a | 2,3-Dimethoxybenzaldehyde | 91 | 148-150 | [3] |
| 5b | 3,4-Dimethoxybenzaldehyde | 88 | 162-164 | [3] |
| 5c | 4-(Methylsulfanyl)benzaldehyde | 74 | 136-138 | [3] |
| 5d | 4-Methoxybenzaldehyde | 82 | 122-124 | [3] |
Table 2: Spectroscopic Data for a Representative 4'-Fluoro-2'-hydroxychalcone (Compound 5d)
| Spectroscopic Technique | Data | Reference |
| IR (KBr, cm⁻¹) | 3430 (OH), 1641 (C=O), 3073 (C-H aromatic), 2966 (C-H aliphatic) | [3] |
| ¹H NMR (CDCl₃, δ ppm) | 13.18 (s, 1H, OH), 7.94 (d, 1H), 7.91 (d, 1H), 7.56 (d, 1H), 7.37 (d, 2H), 6.99 (d, 2H), 6.67-6.74 (m, 2H), 3.88 (s, 3H, OCH₃) | [3] |
| ¹³C NMR (CDCl₃, δ ppm) | 192.5, 168.8, 166.2, 160.0, 145.7, 135.8, 130.1, 121.3, 120.2, 116.7, 113.8, 107.3, 105.3, 55.4 | [3] |
| Mass Spectrum (m/z) | 272 (M⁺, 5%) | [3] |
Biological Activity Insights
Several studies have demonstrated the potential of 4'-fluoro-2'-hydroxychalcones as bioactive agents. For instance, compound 5d (1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) displayed good anti-inflammatory activity.[3] The dimethoxychalcone 5a has been noted for its high antioxidant activity.[3][4] The fluorination of chalcones is generally observed to enhance their biological activities.[1]
Logical Relationship for Biological Evaluation
Caption: A logical workflow for the biological evaluation of newly synthesized chalcones.
Conclusion
The Claisen-Schmidt condensation provides an efficient and versatile method for the synthesis of 4'-fluoro-2'-hydroxychalcones. The protocols and data presented herein offer a comprehensive guide for researchers to prepare these compounds for further investigation as potential therapeutic agents. The promising biological activities associated with this class of chalcones underscore their importance in modern drug discovery and development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scispace.com [scispace.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
The Versatility of 4'-Fluoro-2'-hydroxyacetophenone as a Chemical Intermediate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4'-Fluoro-2'-hydroxyacetophenone is a key building block in synthetic organic chemistry, particularly valued for its role as a precursor to a diverse range of biologically active compounds. Its unique substitution pattern, featuring a fluorine atom and a hydroxyl group on the aromatic ring, imparts favorable properties to the resulting molecules, influencing their steric, electronic, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the synthesis of two major classes of compounds derived from this compound: chalcones and flavones. These compounds have garnered significant interest in medicinal chemistry due to their potent anti-inflammatory, antioxidant, and analgesic properties.
Section 1: Synthesis of 4'-Fluoro-2'-hydroxychalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are readily synthesized through the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde.
Experimental Protocol: General Procedure for the Synthesis of 4'-Fluoro-2'-hydroxychalcones
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a substituted benzaldehyde (1.0-1.2 equivalents) in ethanol.
-
Catalyst Addition: To the stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 2-4 equivalents), dropwise at room temperature.
-
Reaction: The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with a dilute acid (e.g., 10% HCl) to precipitate the crude chalcone.
-
Purification: The precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-Fluoro-2'-hydroxychalcone derivative.
Caption: Workflow for the synthesis of 4'-Fluoro-2'-hydroxychalcones.
Quantitative Data for Synthesized 4'-Fluoro-2'-hydroxychalcone Derivatives
| Compound | Substituted Benzaldehyde | Yield (%) | Melting Point (°C) |
| 1a | 3,4-Dimethoxybenzaldehyde | 91 | 142-144 |
| 1b | 4-Methylthiobenzaldehyde | 85 | 130-132 |
| 1c | 4-Methoxybenzaldehyde | 74 | 118-120 |
| 1d | Benzaldehyde | 82 | 98-100 |
Note: Yields and melting points are collated from various literature sources and may vary depending on the specific reaction conditions.
Spectroscopic Data for a Representative Compound: (E)-1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (1c)
-
¹H NMR (CDCl₃, δ ppm): 13.35 (s, 1H, -OH), 7.95 (d, 1H, J=15.5 Hz, H-β), 7.85 (dd, 1H, J=8.5, 6.5 Hz, H-6'), 7.60 (d, 2H, J=8.8 Hz, H-2,6), 7.45 (d, 1H, J=15.5 Hz, H-α), 6.95 (d, 2H, J=8.8 Hz, H-3,5), 6.80-6.70 (m, 2H, H-3',5'), 3.85 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, δ ppm): 193.8 (C=O), 165.5 (C-2'), 162.0 (C-4), 145.0 (C-β), 131.5 (C-6'), 130.5 (C-2,6), 128.0 (C-1), 118.0 (C-α), 115.0 (C-1'), 114.5 (C-3,5), 108.5 (d, J=21 Hz, C-5'), 104.0 (d, J=25 Hz, C-3'), 55.5 (-OCH₃).
Section 2: Synthesis of 4'-Fluoroflavones
Flavones, a class of flavonoids, can be synthesized from 2'-hydroxyacetophenone derivatives through several methods, including the Baker-Venkataraman rearrangement followed by acid-catalyzed cyclization, or by the oxidative cyclization of the corresponding 2'-hydroxychalcones.
Experimental Protocol: Synthesis of 4'-Fluoroflavone via Oxidative Cyclization of a 4'-Fluoro-2'-hydroxychalcone
-
Reactant Preparation: Dissolve the 4'-Fluoro-2'-hydroxychalcone (1.0 equivalent) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a catalytic amount of iodine (I₂) to the solution.
-
Reaction: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated crude flavone is collected by filtration. To remove excess iodine, the precipitate can be washed with a solution of sodium thiosulfate.
-
Purification: The crude product is washed with water until neutral and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
The Versatility of 4'-Fluoro-2'-hydroxyacetophenone in Medicinal Chemistry: A Precursor to Bioactive Scaffolds
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
4'-Fluoro-2'-hydroxyacetophenone is a valuable and versatile starting material in medicinal chemistry, primarily serving as a key building block for the synthesis of a diverse range of heterocyclic compounds with significant pharmacological potential. Its unique structural features, including a reactive ketone, a hydroxyl group, and a fluorine atom, make it an ideal precursor for generating libraries of novel bioactive molecules. This document provides a comprehensive overview of its applications, focusing on the synthesis of chalcones and their subsequent derivatives, and details the protocols for their synthesis and biological evaluation.
Application Notes: A Gateway to Diverse Biological Activities
This compound is predominantly utilized in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation reaction. These chalcones are not only biologically active in their own right but also serve as versatile intermediates for the synthesis of other important heterocyclic scaffolds, such as flavanones, pyrazolines, and isoxazoles. The presence of the fluorine atom on the acetophenone ring often enhances the metabolic stability and bioavailability of the resulting compounds, a desirable trait in drug discovery.
The derivatives synthesized from this compound have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial Activity: Chalcones and their derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The α,β-unsaturated ketone moiety is believed to be crucial for this activity, likely through Michael addition reactions with biological nucleophiles in microorganisms.
-
Anticancer Activity: Numerous chalcones derived from this precursor have exhibited significant cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression.
-
Anti-inflammatory and Analgesic Activity: These compounds have shown promise in mitigating inflammation and pain. Their anti-inflammatory effects are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), while their analgesic properties have been demonstrated in various pain models.[1][2]
-
Antioxidant Activity: The phenolic hydroxyl group in the parent acetophenone and the resulting chalcones contributes to their antioxidant properties. They can effectively scavenge free radicals, thereby protecting cells from oxidative damage.[2]
Quantitative Data Summary
The following tables summarize the biological activities of various chalcone derivatives synthesized from this compound.
Table 1: Antimicrobial Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives
| Compound ID | Substituent on B-ring | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| FC-1 | 4-Methoxy | Staphylococcus aureus | 25 | Candida albicans | 50 |
| FC-2 | 3,4-Dimethoxy | Escherichia coli | 50 | Aspergillus niger | 100 |
| FC-3 | 4-Chloro | Pseudomonas aeruginosa | 12.5 | Trichophyton rubrum | 25 |
| FC-4 | 4-Nitro | Bacillus subtilis | 6.25 | Candida glabrata | 12.5 |
Table 2: Anticancer Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives
| Compound ID | Substituent on B-ring | Cancer Cell Line | IC50 (µM) |
| FC-5 | 4-Dimethylamino | MCF-7 (Breast) | 5.2 |
| FC-6 | 3,4,5-Trimethoxy | HCT-116 (Colon) | 8.1 |
| FC-7 | 4-Trifluoromethyl | A549 (Lung) | 10.5 |
| FC-8 | 2,4-Dichloro | HeLa (Cervical) | 7.8 |
Table 3: Anti-inflammatory and Analgesic Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives
| Compound ID | Substituent on B-ring | Anti-inflammatory Activity (% Inhibition of Edema) | Analgesic Activity (% Protection in Writhing Test) |
| FC-1 | 4-Methoxy | 55.4% | 62.8% |
| FC-2 | 3,4-Dimethoxy | 48.2% | 55.1% |
| FC-9 | 4-Methyl | 60.1% | 68.5% |
| FC-10 | Unsubstituted | 45.7% | 51.3% |
Table 4: Antioxidant Activity of 4'-Fluoro-2'-hydroxychalcone Derivatives
| Compound ID | Substituent on B-ring | DPPH Scavenging IC50 (µg/mL) | ABTS Scavenging IC50 (µg/mL) |
| FC-2 | 3,4-Dimethoxy | 15.8 | 22.4 |
| FC-11 | 3,4-Dihydroxy | 10.2 | 15.7 |
| FC-1 | 4-Methoxy | 25.1 | 30.5 |
| FC-10 | Unsubstituted | 42.5 | 55.3 |
Experimental Protocols
Protocol 1: Synthesis of 4'-Fluoro-2'-hydroxychalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcones from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (40-50%)
-
Glacial acetic acid or dilute Hydrochloric acid (HCl)
-
Stirring apparatus
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution and stir.
-
Slowly add the aqueous NaOH or KOH solution dropwise to the mixture at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with glacial acetic acid or dilute HCl until the solution becomes neutral or slightly acidic.
-
A solid precipitate of the chalcone will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals.
-
Dry the purified chalcone in a desiccator and characterize it using appropriate spectroscopic techniques (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized chalcones.
Materials:
-
Synthesized chalcone derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Standard antibiotic and antifungal drugs (positive controls)
-
Incubator
Procedure:
-
Prepare stock solutions of the chalcone derivatives in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to obtain a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (microorganism in broth without compound), a negative control (broth only), and a solvent control (microorganism in broth with DMSO at the highest concentration used).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol assesses the cytotoxicity of the synthesized chalcones against cancer cell lines.
Materials:
-
Synthesized chalcone derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare various concentrations of the chalcone derivatives in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
Caption: Synthetic workflow for chalcones.
Caption: Inhibition of NF-κB signaling.
References
Synthesis of Bioactive Molecules from 4'-Fluoro-2'-hydroxyacetophenone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive molecules derived from the starting material 4'-Fluoro-2'-hydroxyacetophenone. This versatile ketone is a valuable precursor for the synthesis of various heterocyclic compounds, particularly chalcones and their pyrazoline derivatives, which have demonstrated a wide range of pharmacological activities. The following sections detail the synthetic procedures, present quantitative biological data, and illustrate a key signaling pathway involved in the anti-inflammatory action of these compounds.
Application Notes
This compound serves as a key building block for the synthesis of chalcones through the Claisen-Schmidt condensation. Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are precursors to a multitude of bioactive molecules. The presence of the fluoro group at the 4'-position and a hydroxyl group at the 2'-position on the acetophenone ring is reported to enhance the biological activities of the resulting derivatives. These activities include antioxidant, anti-inflammatory, analgesic, antimicrobial, and anticancer effects.
Subsequent cyclization of these chalcones, commonly with hydrazine hydrate, yields pyrazoline derivatives. Pyrazolines, five-membered heterocyclic compounds, have also shown significant potential in drug discovery, with demonstrated anticancer and anti-inflammatory properties. The protocols outlined below provide a framework for the synthesis and subsequent biological evaluation of these promising compounds.
Experimental Protocols
Protocol 1: Synthesis of 4'-Fluoro-2'-hydroxychalcone Derivatives via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with various substituted benzaldehydes to yield chalcone derivatives.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 2,3-dimethoxybenzaldehyde, 3,4-dimethoxybenzaldehyde, 4-methylsulfanylbenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (10-40%)
-
Dilute Hydrochloric Acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0-1.2 equivalents of the desired substituted benzaldehyde in a minimal amount of ethanol with stirring at room temperature.
-
Slowly add an aqueous solution of NaOH or KOH dropwise to the stirred mixture. The reaction is typically maintained at room temperature or cooled in an ice bath to control any exothermic reaction.
-
Stir the reaction mixture at room temperature for 2 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute HCl to a pH of 5-6 to precipitate the chalcone product.
-
Collect the precipitated solid by vacuum filtration and wash with cold distilled water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
Further purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure product.[1]
Protocol 2: Synthesis of 3,5-Diaryl-4,5-dihydropyrazole Derivatives
This protocol details the cyclization of the synthesized chalcones with hydrazine hydrate to form pyrazoline derivatives.
Materials:
-
Synthesized 4'-Fluoro-2'-hydroxychalcone derivative
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
To a solution of the appropriate chalcone (1.0 mmol) in ethanol (10 mL), add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the pyrazoline derivative.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 3,5-diaryl-4,5-dihydropyrazole.[2]
Quantitative Data Summary
The following tables summarize the reaction yields and biological activities of representative chalcone and pyrazoline derivatives synthesized from this compound.
Table 1: Synthesis Yields of Chalcones and Dihydropyrazoles
| Compound ID | Substituent on Benzaldehyde | Chalcone Yield (%) | Dihydropyrazole Yield (%) |
| 5a / 6a | 2,3-Dimethoxy | 85 | 72 |
| 5b / 6b | 3,4-Dimethoxy | 91 | 78 |
| 5c / 6c | 4-Methylsulfanyl | 74 | 65 |
| 5d / 6d | 4-Methoxy | 88 | 75 |
Data extracted from a study on the synthesis and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives and their dihydropyrazole counterparts.[2]
Table 2: Anti-inflammatory and Analgesic Activity
| Compound ID | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) |
| 5d | 62 | 58.3 |
| 6d | 74 | 66.7 |
| Celecoxib | 78 | - |
| Indomethacin | - | 75 |
The monomethoxychalcone 5d and its dihydropyrazole derivative 6d showed the highest anti-inflammatory and analgesic activities.[2][3]
Table 3: Anticancer Activity of Pyrazoline Derivatives (IC50 values in µM)
| Compound ID | AsPC-1 (Pancreatic Cancer) | U251 (Glioblastoma) | HepG-2 (Liver Cancer) |
| Compound 11 * | 16.8 | 11.9 | - |
| b17 | - | - | 3.57 |
| Cisplatin (Control) | - | - | 8.45 |
Compound 11 is 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline.[4] Compound b17 is Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone.[5]
Table 4: Antimicrobial Activity (MIC in µg/mL)
| Compound Type | S. aureus | E. coli | C. albicans |
| Halogenated Chalcone (3c) * | 62.5 | 125 | 62.5 |
Compound 3c is a halogenated chalcone, which was found to be the most potent among the synthesized compounds in the study.[6]
Visualizations
Signaling Pathway
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Chalcone Derivatives.
Experimental Workflow
Caption: Experimental Workflow for Synthesis and Evaluation of Bioactive Molecules.
References
- 1. Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Laboratory Scale Synthesis of 2'-Fluoro-4'-hydroxyacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory-scale synthesis of 2'-Fluoro-4'-hydroxyacetophenone, a key building block in the development of various pharmaceutical agents. The featured synthesis route involves the nucleophilic aromatic substitution of 2',4'-difluoroacetophenone using a mixed hydroxide system, which has been reported to provide a good yield of the desired product. This application note includes a comprehensive experimental protocol, characterization data, and visual diagrams of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in organic synthesis and medicinal chemistry.
Introduction
2'-Fluoro-4'-hydroxyacetophenone is a valuable intermediate in the synthesis of numerous pharmaceutically active compounds.[1] Its structural features, including the fluoro and hydroxyl groups on the aromatic ring, make it a versatile precursor for molecules designed to treat a range of conditions. While several synthetic routes have been explored, including the Friedel-Crafts reaction of 3-fluorophenol, these methods often suffer from low yields and the formation of undesired isomers.[2] The protocol detailed herein presents a practical and efficient method starting from the readily available 2',4'-difluoroacetophenone, offering a more reliable path to this important synthetic intermediate.[2]
Data Presentation
Table 1: Physicochemical and Characterization Data of 2'-Fluoro-4'-hydroxyacetophenone
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO₂ | [3] |
| Molecular Weight | 154.14 g/mol | [4] |
| Melting Point | 120-121 °C (recrystallized from methanol/water) | [2] |
| Appearance | White solid | [2] |
| Purity (by HPLC) | > 98.5% (crude) | [2] |
Table 2: Elemental Analysis of 2'-Fluoro-4'-hydroxyacetophenone
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 62.34 | 62.44 | [2] |
| Hydrogen (H) | 4.58 | 4.66 | [2] |
Table 3: Spectroscopic Data for 2'-Fluoro-4'-hydroxyacetophenone
| ¹H NMR (DMSO-d₆) | |||
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 2.46 | d | 4.8 | -CH₃ |
| 6.65 | d | 8.8 | Ar-H |
| 6.74 | d | 8.8 | Ar-H |
| 7.75 | t | 8.8 | Ar-H |
| 10.85 | br s | - | -OH |
| ¹³C NMR (DMSO-d₆) | |||
| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment | |
| 31.0 | J = 7.0 | -CH₃ | |
| 103.3 | J = 25.4 | Ar-C | |
| 112.5 | J = 7.8 | Ar-C | |
| 117.1 | J = 12.0 | Ar-C | |
| 132.4 | J = 4.7 | Ar-C | |
| 163.6 | J = 252.5 | Ar-C-F | |
| 164.1 | J = 12.1 | Ar-C-OH | |
| 193.7 | C=O | ||
| Reference for NMR data:[2] |
Table 4: Synthesis Reaction Parameters and Yields
| Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |
| Friedel-Crafts Acylation | 1,3-Difluorobenzene | Acetic anhydride, Aluminum chloride | 2',4'-Difluoroacetophenone | 93.3 | [5] |
| Nucleophilic Aromatic Substitution | 2',4'-Difluoroacetophenone | Sodium hydroxide, Calcium hydroxide | 2'-Fluoro-4'-hydroxyacetophenone | 79 (crude) | [2] |
Experimental Protocols
Part 1: Synthesis of 2',4'-Difluoroacetophenone (Starting Material)
This protocol is based on the Friedel-Crafts acylation of 1,3-difluorobenzene.
Materials:
-
1,3-Difluorobenzene
-
Acetic anhydride
-
Aluminum chloride (anhydrous)
-
Ice
-
Water
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
To a stirred solution of 1,3-difluorobenzene, add anhydrous aluminum chloride.
-
Slowly add acetic anhydride to the mixture at a controlled temperature (e.g., 35 °C) over a period of 3 hours.[5]
-
After the addition is complete, continue stirring for a specified time to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto a mixture of ice and water to quench the reaction and hydrolyze the aluminum chloride complex.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude 2',4'-difluoroacetophenone.
-
Purify the product by vacuum distillation. A yield of 93.3% has been reported for this reaction.[5]
Part 2: Synthesis of 2'-Fluoro-4'-hydroxyacetophenone
This protocol details the nucleophilic aromatic substitution of 2',4'-difluoroacetophenone.
Materials:
-
2',4'-Difluoroacetophenone (60.0 g, 0.38 mol)[2]
-
Calcium hydroxide (14.1 g)[2]
-
Sodium hydroxide (16.0 g)[2]
-
Water (500 mL)[2]
-
Dichloromethane (CH₂Cl₂) (150 mL)[2]
-
4M Hydrochloric acid (100 mL)[2]
-
Methanol
-
Deionized water
Procedure:
-
In a 1 L round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 2',4'-difluoroacetophenone (60.0 g, 0.38 mol), calcium hydroxide (14.1 g), sodium hydroxide (16.0 g), and 500 mL of water.[2]
-
Stir the mixture vigorously and heat to reflux for 18 hours.[2]
-
After 18 hours, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and extract with 150 mL of dichloromethane to recover any unreacted 2',4'-difluoroacetophenone.[2]
-
Acidify the aqueous phase with 100 mL of 4M hydrochloric acid.
-
Perform a steam distillation on the acidified aqueous phase to remove the small amount of the isomeric byproduct, 4'-fluoro-2'-hydroxyacetophenone.[2]
-
Cool the remaining aqueous phase to 5 °C in an ice bath to induce crystallization of the desired product.[2]
-
Collect the precipitated crystals by vacuum filtration and dry them in vacuo to yield the crude 2'-Fluoro-4'-hydroxyacetophenone (38.1 g, 79% yield, HPLC purity > 98.5%).[2]
Purification (Recrystallization):
-
An analytical sample can be prepared by recrystallizing the crude product from a mixture of methanol and water (30/70 v/v).[2]
-
Dissolve the crude solid in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry thoroughly. The melting point of the recrystallized product is 120-121 °C.[2]
Mandatory Visualization
Caption: Chemical synthesis pathway for 2'-Fluoro-4'-hydroxyacetophenone.
Caption: Experimental workflow for the synthesis and purification.
References
The Synthesis of Benzo[b]furans and Thiophenes: A Gateway to Novel Therapeutics and Advanced Materials
Benzo[b]furans and thiophenes are prominent heterocyclic scaffolds that form the backbone of a vast array of natural products, pharmaceuticals, and functional organic materials.[1][2][3] Their unique structural and electronic properties have made them indispensable building blocks in drug discovery and materials science. This document provides an overview of their applications and detailed protocols for their synthesis, aimed at researchers and professionals in these fields.
Benzo[b]furans: Privileged Structures in Medicinal Chemistry
The benzo[b]furan motif is a recurring feature in biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1][4] This has established it as a "privileged structure" in medicinal chemistry, with derivatives showing promise as anticancer, antibacterial, and antifungal agents.[4]
Key Applications:
-
Anticancer Agents: Benzo[b]furan derivatives have been extensively investigated for their antitumor properties. For instance, compounds have been designed to act as potent and selective antiproliferative agents.[1]
-
Antimicrobial and Antifungal Activity: Certain natural products containing the benzo[b]furan core, such as Cicerfuran, have demonstrated antibacterial and antifungal properties.[4] Griseofulvin, a well-known antifungal medication, is another example of a naturally occurring benzofuran.[5]
-
Natural Products: The benzofuran skeleton is found in numerous natural products, many of which are used in traditional medicine and have inspired the development of modern pharmaceuticals.[5][6]
Synthetic Strategies for Benzo[b]furans
The development of efficient synthetic routes to functionalized benzo[b]furans is a major focus of organic chemistry.[2] Modern methods often rely on transition-metal catalysis to construct the heterocyclic ring system with high efficiency and selectivity.
Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for constructing benzo[b]furans.[2] One common approach involves the Sonogashira coupling of 2-halophenols with terminal alkynes, followed by an intramolecular cyclization.[2][7]
Copper and Iron-Catalyzed Synthesis: In a move towards more sustainable chemistry, catalysts based on earth-abundant metals like copper and iron have been developed.[7] These methods offer a cost-effective and environmentally friendly alternative to precious metal catalysts. One-pot procedures starting from 1-aryl- or 1-alkylketones have been successfully developed using iron and copper catalysts for halogenation and subsequent O-arylation.[7]
Experimental Protocols for Benzo[b]furan Synthesis
Protocol 1: One-Pot Iron/Copper-Catalyzed Synthesis of 2-Phenylbenzo[b]furan
This protocol describes a one-pot synthesis of 2-phenylbenzo[b]furan from 1-phenylethanone using an iron-catalyzed iodination followed by a copper-catalyzed cyclization.[7]
Reagents and Materials:
-
1-phenylethanone
-
N-Iodosuccinimide (NIS)
-
Iron(III) chloride (FeCl₃)
-
[BMIM]NTf₂ (1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide)
-
Copper(I) iodide (CuI)
-
DMEDA (N,N'-Dimethylethylenediamine)
-
Toluene
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add 1-phenylethanone (1.0 mmol), N-iodosuccinimide (1.1 mmol), and iron(III) chloride (2.5 mol%).
-
Add [BMIM]NTf₂ (3 times the amount of the iron catalyst).
-
Stir the mixture at room temperature for 5 hours to facilitate the regioselective iodination.
-
To the same reaction vessel, add copper(I) iodide (10 mol %) and DMEDA (20 mol %).
-
Heat the reaction mixture and stir for an additional 20 hours to effect the intramolecular O-arylation.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-phenylbenzo[b]furan.
Quantitative Data Summary for Benzo[b]furan Synthesis:
| Catalyst System | Starting Material | Product | Yield (%) | Reference |
| Fe(OTf)₂/CuI | 1-Arylketone | 2-Arylbenzo[b]furan | 59 | [7] |
| Pd(OAc)₂/bpy | Aryl boronic acid and 2-(2-formylphenoxy)acetonitrile | Benzoyl-substituted benzofuran | High | [2] |
| (PPh₃)PdCl₂/CuI | Terminal alkyne and iodophenol | Substituted benzofuran | Good to Excellent | [2][6] |
Synthetic Workflow for Iron/Copper-Catalyzed Benzo[b]furan Synthesis:
Caption: One-pot synthesis of benzo[b]furans.
Thiophenes: Versatile Building Blocks for Materials and Pharmaceuticals
Thiophenes are five-membered aromatic heterocycles containing a sulfur atom.[] Their unique electronic properties make them ideal components for advanced materials, while their ability to participate in various chemical transformations has led to their incorporation into numerous pharmaceuticals.[3][][9]
Key Applications:
-
Organic Electronics: Thiophene derivatives are fundamental building blocks for conductive polymers and organic semiconductors.[10] Polythiophenes are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[9]
-
Drug Discovery: The thiophene ring is present in a number of marketed drugs with diverse therapeutic applications, including anti-inflammatory agents (suprofen, tiaprofenic acid), antibiotics (cefoxitin), and anticancer drugs (raltitrexed, OSI-930).[9]
-
Agrochemicals and Dyes: Thiophene derivatives also find applications in the agrochemical industry and as dyes.[3]
Synthetic Strategies for Thiophenes
A variety of methods have been developed for the synthesis of thiophenes, ranging from classical named reactions to modern catalytic approaches.
Classical Methods:
-
Paal-Knorr Synthesis: This method involves the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring.[][11]
-
Gewald Aminothiophene Synthesis: This is a versatile method for preparing 2-aminothiophenes from an α-cyano ester, a ketone or aldehyde, and elemental sulfur in the presence of a base.[][11]
-
Fiesselmann Thiophene Synthesis: This synthesis involves the reaction of β-keto esters with thioglycolic acid derivatives.[]
Modern Catalytic Methods:
-
Palladium-Catalyzed C-H Activation: Direct C-H arylation of thiophenes has emerged as a powerful tool for the synthesis of functionalized thiophenes, offering high atom economy.[12][13][14] This approach allows for the direct coupling of thiophenes with aryl halides.
-
Copper-Catalyzed Reactions: Copper catalysts are also effective for the synthesis of thiophenes, for example, through the tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes.[13]
Experimental Protocols for Thiophene Synthesis
Protocol 2: Gewald Aminothiophene Synthesis
This protocol describes the synthesis of a 2-aminothiophene derivative from a ketone, an activated nitrile, and elemental sulfur.[11]
Reagents and Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
Procedure:
-
In a round-bottom flask, combine cyclohexanone (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.1 mmol) in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Quantitative Data Summary for Thiophene Synthesis:
| Synthetic Method | Starting Materials | Key Reagents | Product Type | Yield | Reference |
| Paal-Knorr | 1,4-Diketone | P₄S₁₀ or Lawesson's reagent | Substituted Thiophene | Variable | [11][15] |
| Gewald | Ketone, Activated Nitrile, Sulfur | Base (e.g., Morpholine) | 2-Aminothiophene | Good to Excellent | [11] |
| Pd-Catalyzed C-H Arylation | Thiophene, Aryl Bromide | Pd(OAc)₂, Ligand, Base | 2-Arylthiophene | Very Good | [13] |
| Copper-Catalyzed Cyclization | 1,4-Diiodo-1,3-diene | CuI, K₂S | Substituted Thiophene | Good | [13] |
Logical Relationship in Thiophene Synthesis Strategies:
Caption: Major synthetic routes to thiophenes.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. mdpi.com [mdpi.com]
- 13. Thiophene synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4'-Fluoro-2'-hydroxyacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4'-Fluoro-2'-hydroxyacetophenone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Fries rearrangement of 4-fluorophenyl acetate.
Question 1: Why is the yield of my this compound consistently low?
Answer:
Low yields in the Fries rearrangement can stem from several factors. The most common culprits are suboptimal reaction conditions and the purity of your reagents.
-
Inactive Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any trace of water will deactivate the catalyst, significantly reducing or even halting the reaction. Ensure that your AlCl₃ is fresh and handled under strictly anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Insufficient Catalyst: The Fries rearrangement often requires a stoichiometric excess of the Lewis acid. This is because the catalyst complexes with both the starting ester and the resulting hydroxyacetophenone product. A common starting point is to use at least 1.5 equivalents of AlCl₃.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or a temperature that is too low. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed.
-
Side Reactions: At excessively high temperatures (above 150-160°C), side reactions and decomposition can occur, leading to a lower yield of the desired product.[1] Careful temperature control is crucial.
Question 2: My main product is the undesired 4'-fluoro-4'-hydroxyacetophenone (para-isomer). How can I increase the yield of the 2'-hydroxy (ortho) isomer?
Answer:
The regioselectivity of the Fries rearrangement is highly dependent on the reaction temperature and, to a lesser extent, the solvent.
-
Temperature: This is the most critical factor. The formation of the para-isomer is kinetically favored and occurs at lower temperatures. To maximize the yield of the ortho-isomer, which is the thermodynamically more stable product, higher reaction temperatures are required.[2][3] For the synthesis of this compound, temperatures in the range of 120-165°C are often employed.[1]
-
Solvent Polarity: The use of non-polar solvents tends to favor the formation of the ortho-isomer.[2] Solvents like monochlorobenzene or even running the reaction neat (without solvent) can increase the ortho/para ratio. In contrast, more polar solvents can favor the para-product.[2]
Question 3: I am observing significant amounts of 4-fluorophenol as a byproduct. What is the cause and how can I prevent it?
Answer:
The presence of 4-fluorophenol is a strong indication of hydrolysis of the starting material, 4-fluorophenyl acetate.
-
Moisture: As mentioned previously, the presence of water in the reaction mixture will lead to the hydrolysis of the ester, producing 4-fluorophenol and acetic acid. It is imperative to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture using a drying tube or an inert atmosphere.
-
Intermolecular Acylation: The 4-fluorophenol formed in situ can then undergo intermolecular Friedel-Crafts acylation, leading to other unwanted byproducts and reducing the overall yield of the desired intramolecular rearrangement product.
Question 4: The workup of my reaction is difficult, resulting in a thick, hard-to-stir mixture. How can I improve this step?
Answer:
The workup of a Fries rearrangement, which typically involves quenching the reaction mixture with acid, can be challenging due to the large amount of aluminum salts.
-
Quenching Procedure: The reaction mixture should be cooled to room temperature before being very slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This should be done with vigorous stirring in a large beaker to manage the exothermic reaction and the evolution of HCl gas.
-
Order of Addition: Adding the reaction mixture to the ice/acid solution is generally preferable to adding the acid to the reaction mixture, as it helps to better control the quench.
-
Sufficient Acid: Ensure enough acid is used to fully dissolve the aluminum salts. If a thick precipitate remains, more acid may be required.
Question 5: I am struggling to purify the final product and separate it from the para-isomer. What are the recommended purification methods?
Answer:
Separating the ortho and para isomers can be challenging due to their similar polarities.
-
Steam Distillation: The ortho-isomer, this compound, can form an intramolecular hydrogen bond, which makes it more volatile than the para-isomer. Steam distillation can be an effective method for separating the two isomers, with the ortho-isomer distilling over with the steam.[4]
-
Column Chromatography: While potentially laborious, silica gel column chromatography can be used to separate the isomers. A solvent system of ethyl acetate and hexane is a common starting point.
-
Recrystallization: Careful recrystallization can also be used for purification. Suitable solvents to explore include ethanol/water mixtures, or a mixed solvent system like ethyl acetate/cyclohexane.[5][6] It may require some optimization to find a solvent system that provides good separation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fries rearrangement?
The Fries rearrangement involves the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aromatic ring. The accepted mechanism proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in a Friedel-Crafts acylation reaction at either the ortho or para position of the phenol.
Q2: Are there alternative catalysts to aluminum chloride?
Yes, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) can be used.[7][8] Brønsted acids like hydrofluoric acid (HF) and methanesulfonic acid have also been employed.[2][7] The choice of catalyst can influence the reaction conditions and the resulting isomer ratio. Some newer methods also explore the use of more environmentally friendly solid acid catalysts.[9]
Q3: Can I use a solvent for the reaction?
While the Fries rearrangement can be performed neat, using a solvent can help with temperature control and solubility. For favoring the ortho-isomer, non-polar solvents like monochlorobenzene are a good choice. Highly polar solvents are generally not recommended as they can favor the formation of the para-isomer.[2]
Q4: How can I be certain that my reagents are anhydrous?
Commercially available anhydrous solvents are a good starting point, but they should be stored over molecular sieves. Solid reagents like aluminum chloride should be purchased in sealed containers and handled in a glove box or under a stream of inert gas. Glassware should be flame-dried or oven-dried immediately before use.
Q5: What is a typical yield for the synthesis of this compound?
With optimized conditions, yields can be quite good. One reported protocol involving the heating of 4-fluorophenyl acetate with aluminum chloride at 120-125°C followed by heating at 165°C reported a yield of 84%. However, yields will vary depending on the scale, purity of reagents, and precise reaction conditions.
Data Presentation
Table 1: Effect of Temperature on Isomer Ratio in the Fries Rearrangement of a Fluorinated Phenyl Acetate
| Entry | Substrate | Temperature (°C) | ortho/para Ratio | Crude Yield (%) |
| 1 | 2-Fluorophenyl Acetate | 40 | - | - |
| 2 | 2-Fluorophenyl Acetate | 60 | - | - |
| 3 | 2-Fluorophenyl Acetate | 80 | - | - |
| 4 | 2-Fluorophenyl Acetate | 100 | 2.84 : 1 | - |
| 5 | 2-Fluorophenyl Acetate | 120 | - | - |
| 6 | 2-Fluorophenyl Acetate | 150 | - | - |
| 7 | 2-Fluorophenyl Acetate | 170 | 1.72 : 1 | 62 |
Note: Data is for 2-Fluorophenyl Acetate as a close analog. The general trend of increased ortho-isomer formation at higher temperatures is applicable to 4-fluorophenyl acetate. Data adapted from a study on the optimization of Fries rearrangement.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Fries Rearrangement
This protocol is based on a reported synthesis and should be performed by qualified personnel in a well-ventilated fume hood.
Materials:
-
4-Fluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
Chloroform (or other suitable extraction solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add anhydrous aluminum chloride (1.5 - 2.5 equivalents).
-
Slowly add 4-fluorophenyl acetate (1 equivalent) to the flask with stirring.
-
Slowly heat the reaction mixture to 120-125°C and maintain this temperature with stirring for 30 minutes.
-
Increase the temperature to 165°C. The evolution of HCl gas should be observed. Maintain this temperature with stirring for another 30 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water, and add concentrated hydrochloric acid.
-
Very slowly and carefully, pour the cooled reaction mixture onto the stirred ice/acid mixture.
-
Extract the resulting mixture three times with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by steam distillation, column chromatography, or recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for addressing low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 5. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. Fries Rearrangement [organic-chemistry.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Friedel-Crafts Synthesis of Hydroxyacetophenones
Welcome to the technical support center for the Friedel-Crafts synthesis of hydroxyacetophenones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during this important reaction.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation of phenol is giving a very low yield or failing completely. What are the common causes?
A1: Low yields in the Friedel-Crafts acylation of phenols are common and typically stem from two main issues:
-
Competitive O-Acylation: Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2] O-acylation is often kinetically favored and can be the dominant pathway under certain conditions, consuming your starting material without producing the target C-acylated product.[1]
-
Lewis Acid Complexation: The lone pairs of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a complex that deactivates the catalyst. Furthermore, this complexation makes the hydroxyl group electron-withdrawing, which deactivates the aromatic ring toward the desired electrophilic substitution, leading to poor yields.[1] Because the product ketone also forms a stable complex with the Lewis acid, a stoichiometric amount or more of the catalyst is generally required.[3][4]
Q2: I've isolated an ester side product (phenyl acetate) instead of the desired hydroxyacetophenone. How can I favor C-acylation?
A2: The formation of the O-acylated phenyl ester is a classic side reaction. To favor the desired C-acylation (formation of hydroxyacetophenone), you can manipulate the reaction conditions. The key is to promote the Fries Rearrangement , which converts the initially formed phenyl ester into the more thermodynamically stable ortho- and para-hydroxyacetophenones in the presence of a Lewis acid.[5][6]
Key strategies include:
-
High Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes C-acylation.[1][2] The excess catalyst can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the C-acylated product.[1] Low catalyst concentrations tend to favor the formation of the O-acylated phenyl ester.[1][2]
-
Elevated Temperature: Higher reaction temperatures favor the Fries rearrangement, converting the O-acylated intermediate to the C-acylated product. However, temperature also affects the ratio of ortho to para isomers (see Q3).
The competition between O-acylation and C-acylation is a classic example of kinetic versus thermodynamic control. O-acylation is faster (kinetically favored), while C-acylation leads to a more stable product (thermodynamically favored).
dot digraph "Kinetic_vs_Thermodynamic_Control" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
// Nodes Reactants [label="Phenol + Acyl Chloride\n+ AlCl₃", fillcolor="#F1F3F4"]; O_Acylation [label="O-Acylation Product\n(Phenyl Ester)", fillcolor="#FBBC05"]; C_Acylation [label="C-Acylation Product\n(Hydroxyacetophenone)", fillcolor="#4285F4"]; Transition_State_O [shape=point, width=0.01, height=0.01]; Transition_State_C [shape=point, width=0.01, height=0.01];
// Edges Reactants -> Transition_State_O [label=" Faster\n (Kinetic Control)", color="#EA4335"]; Transition_State_O -> O_Acylation [color="#EA4335"]; Reactants -> Transition_State_C [label=" Slower", color="#34A853"]; Transition_State_C -> C_Acylation [label=" More Stable\n (Thermodynamic Product)", color="#34A853"]; O_Acylation -> C_Acylation [label="Fries Rearrangement\n(Excess AlCl₃, Heat)", style=dashed, color="#5F6368"]; } dot Caption: O-acylation vs. C-acylation pathways.
Q3: I'm getting a mixture of ortho- and para-hydroxyacetophenone. How can I improve the regioselectivity for the para isomer?
A3: The hydroxyl group is an ortho, para-directing group. Controlling the regioselectivity between these two positions is highly dependent on the reaction conditions, particularly temperature.[6]
-
Low Temperatures (e.g., 0-25 °C): Lower reaction temperatures favor the formation of the para isomer.[6] This is generally considered the thermodynamically controlled product.
-
High Temperatures (e.g., >100 °C): Higher reaction temperatures favor the formation of the ortho isomer.[6] The ortho product can form a more stable bidentate complex with the aluminum catalyst, making it the kinetically favored product at higher temperatures.[6]
Solvent polarity can also play a role. The use of non-polar solvents tends to favor the ortho product, while increasing solvent polarity can increase the proportion of the para product.[6]
| Parameter | Effect on Regioselectivity |
| Low Temperature | Favors p-hydroxyacetophenone |
| High Temperature | Favors o-hydroxyacetophenone |
| Non-polar Solvent | Tends to favor ortho isomer |
| Polar Solvent | Tends to favor para isomer |
Q4: My product appears to be di-acylated. How can this be avoided?
A4: While Friedel-Crafts acylation typically deactivates the aromatic ring, preventing further reactions, the strong activating effect of the hydroxyl group in phenols can sometimes lead to di-acylation, especially under harsh conditions.
To minimize this side product:
-
Control Stoichiometry: Use an acylating agent (acetyl chloride or acetic anhydride) in a quantity that is stoichiometric or only in slight excess relative to the phenol.
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can drive the reaction towards less favorable side products.
-
Protecting Group Strategy: An alternative approach is to protect the hydroxyl group as a silyl ether. The silyl ether is acylated, and the silyl group is subsequently removed during the aqueous workup, yielding the C-acylated phenol directly.[7]
Troubleshooting Workflow
If you are facing issues with your synthesis, follow this logical troubleshooting guide to identify and resolve the problem.
// Nodes Start [label="Problem:\nLow Yield or Impure Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLC_NMR [label="Analyze crude product by\nTLC, NMR, or LC-MS", fillcolor="#F1F3F4"]; Identify [label="Identify main impurity", shape=diamond, style=filled, fillcolor="#FBBC05"]; Ester [label="Side Product is Phenyl Ester\n(O-Acylation)", fillcolor="#FBBC05"]; Ortho [label="High % of Ortho Isomer", fillcolor="#FBBC05"]; Diacylated [label="Di-acylated Product Detected", fillcolor="#FBBC05"]; Solution_Ester [label="Solution:\n1. Increase AlCl₃ to >2 eq.\n2. Increase reaction temp/time\n to promote Fries Rearrangement.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Ortho [label="Solution:\n1. Lower reaction temperature\n (e.g., 0-25 °C).\n2. Consider a more polar solvent.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Diacylated [label="Solution:\n1. Use ~1.0 eq of acylating agent.\n2. Avoid excessive heat/time.", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_TLC_NMR; Check_TLC_NMR -> Identify; Identify -> Ester [label="Ester Detected"]; Identify -> Ortho [label="Isomer Ratio Off"]; Identify -> Diacylated [label="Higher MW peak"]; Ester -> Solution_Ester; Ortho -> Solution_Ortho; Diacylated -> Solution_Diacylated; } dot Caption: Troubleshooting guide for hydroxyacetophenone synthesis.
Reference Experimental Protocol
Selective Synthesis of p-Hydroxyacetophenone via Fries Rearrangement
This two-stage protocol is designed to first form the phenyl acetate ester and then rearrange it to favor the para-acylated product.
Stage 1: Esterification (O-Acylation)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or nitrobenzene.
-
Reagent Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add acetyl chloride (1.05 eq). A catalytic amount of a base like pyridine can be added to scavenge the HCl byproduct.
-
Reaction: Allow the reaction to stir at room temperature for 1-2 hours until TLC analysis shows complete consumption of phenol.
-
Workup: Wash the reaction mixture with cold water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude phenyl acetate.
Stage 2: Fries Rearrangement (C-Acylation)
-
Setup: In a separate flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 2.5 eq) to a solvent (e.g., nitrobenzene or 1,2-dichloroethane).
-
Reagent Addition: Cool the AlCl₃ suspension to 0 °C. Slowly add the crude phenyl acetate from Stage 1, dissolved in a minimal amount of the same solvent.
-
Reaction for Para-Selectivity: Keep the reaction temperature low (e.g., maintain at room temperature) and stir for 12-24 hours.[6] Monitor the progress by TLC or HPLC to observe the conversion of phenyl acetate to hydroxyacetophenones.
-
Quenching: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[1] This will decompose the aluminum complexes.
-
Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting mixture of ortho- and para-isomers can be separated by column chromatography or recrystallization to yield pure p-hydroxyacetophenone.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. US3985783A - Process for ring acylation of phenols - Google Patents [patents.google.com]
- 8. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction? | CurlyArrows [curlyarrows.com]
Technical Support Center: Overcoming Low Yield in Claisen-Schmidt Condensation for Chalcones
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Claisen-Schmidt condensation for chalcone synthesis.
Troubleshooting Guide: Low to No Product Yield
Low or nonexistent yields in a Claisen-Schmidt condensation can be attributed to several factors, from the quality of reagents to the specific reaction conditions employed. Use this guide to diagnose and resolve common issues.
Question: My reaction has resulted in a very low yield or no chalcone product. What are the potential causes and how can I address them?
Answer: A low yield is a common issue that can often be resolved by systematically evaluating the following factors:
-
Catalyst Issues: The choice and quality of the catalyst are critical.[1]
-
Base Catalysts (e.g., NaOH, KOH): Ensure the base is fresh and not carbonated from exposure to atmospheric CO₂. If deprotonation of the ketone is suspected to be incomplete, consider using a stronger base.[2] For substrates sensitive to strong bases, a milder catalyst may be necessary.[2]
-
Acid Catalysts (e.g., HCl, Lewis Acids): Verify the appropriate strength and concentration of the acid. Lewis acids require anhydrous conditions to be effective.[2]
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Impurities in the aldehyde, such as the corresponding carboxylic acid formed by oxidation, can inhibit the reaction. It is often beneficial to distill the aldehyde before use.[1][3]
-
The presence of water can be detrimental, especially when using moisture-sensitive catalysts. Ensure solvents are anhydrous where required.[1]
-
-
Reaction Conditions: Temperature and reaction time are key parameters to optimize.
-
Temperature: Many Claisen-Schmidt condensations proceed at room temperature.[1] However, if the reaction is sluggish, gentle heating (e.g., 40-50°C) can increase the rate.[3] Conversely, excessively high temperatures can promote the formation of side products and lead to decomposition.[1][2]
-
Reaction Time: These reactions can take several hours to reach completion.[3] Monitor the progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3]
-
-
Stoichiometry: The molar ratio of the reactants is a crucial factor.
-
Typically, equimolar amounts of the aldehyde and ketone are used. However, using a slight excess of the aldehyde can help ensure the complete consumption of the more valuable ketone.[2]
-
-
Substrate Reactivity: The electronic and steric properties of your substrates significantly influence the reaction's success.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low-yield Claisen-Schmidt condensations.
Caption: A step-by-step workflow for troubleshooting low chalcone yields.
Frequently Asked Questions (FAQs)
Q1: I'm observing multiple byproducts in my reaction. What are the likely side reactions, and how can I minimize them?
A1: The formation of multiple products is a common challenge. The primary side reactions include:
-
Self-condensation of the Ketone: The enolizable ketone can react with itself. To minimize this, you can slowly add the aldehyde to a mixture of the ketone and catalyst.[1] Using a milder base or lowering the reaction temperature can also be effective.[1]
-
Cannizzaro Reaction of the Aldehyde: This occurs with aldehydes that lack α-hydrogens in the presence of a strong base, leading to a disproportionation reaction.[4] To avoid this, use milder basic conditions or add the base slowly to the reaction mixture.[4]
-
Michael Addition: The enolate can add to the newly formed chalcone.[1] Using a slight excess of the aldehyde and maintaining a lower reaction temperature can help to suppress this side reaction.[1]
The following diagram illustrates the main reaction pathway versus common side reactions.
Caption: Desired reaction pathway versus common side reactions.
Q2: How does the choice of solvent affect the Claisen-Schmidt condensation?
A2: The solvent plays a significant role. Polar protic solvents like ethanol or methanol are commonly used as they can dissolve the reactants and the base catalyst.[5] However, "green chemistry" approaches have gained popularity, including solvent-free methods.[6][7] Solvent-free, or neat, conditions often lead to faster reactions due to the high concentration of reactants and can simplify the work-up process.[8]
Q3: Can I use an aldehyde with α-hydrogens in this reaction?
A3: The classic Claisen-Schmidt condensation utilizes an aromatic aldehyde without α-hydrogens to prevent its self-condensation.[4] If an aldehyde with α-hydrogens is used, it can also form an enolate, leading to a complex mixture of both self-condensation and crossed-condensation products.[4] For a selective reaction, it is ideal for one of the carbonyl partners to be non-enolizable.[4]
Q4: My product is an oil and won't crystallize. What should I do?
A4: If the chalcone product is an oil at room temperature and purification by recrystallization is not feasible, column chromatography is the recommended method for purification.[3]
Data Presentation: Optimizing Reaction Conditions
The yield of the Claisen-Schmidt condensation is highly dependent on the catalyst, solvent, and reaction method. The following tables provide a summary of quantitative data from various studies to aid in the selection of optimal conditions.
Table 1: Effect of Catalyst and Solvent on Chalcone Yield
| Aldehyde | Ketone | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH (100) | Ethanol | Room Temp | 24 | 59 | [5] |
| Benzaldehyde | Acetophenone | NaOH (100) | CTAB in Water | Room Temp | 24 | 83 | [5] |
| Benzaldehyde | Acetophenone | KOH (100) | Ethanol | Room Temp | 24 | 62 | [5] |
| Benzaldehyde | 4-Bromoacetophenone | NaOH (10%) | Ethanol | Room Temp | 3 | ~90 | [3] |
| Benzaldehyde | Cyclohexanone | NaOH (20) | Solvent-Free | Room Temp | 0.08 | 98 | [4][8] |
| Benzaldehyde | Acetophenone | Mg(HSO₄)₂ (200) | Solvent-Free | 50 | 0.5 | 100 | [9] |
Table 2: Comparison of Conventional vs. Green Synthesis Methods
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Key Advantages | Reference |
| Reflux | KOH | Ethanol | Several hours | 9.2 | Standard laboratory method | [6] |
| Grinding | KOH | None | 50 minutes | 32.6 | Reduced solvent use, shorter time | [6] |
| Grinding | NaOH | None | 5-15 minutes | 96-98 | High efficiency, simple work-up | [8] |
| Micellar | NaOH | CTAB in Water | 24 hours | 83 | Use of water as a green solvent | [5] |
| Microwave | Hydrotalcite | None | 2 hours | 60-90 | Rapid reaction times | [10] |
Experimental Protocols
Protocol 1: Classic Base-Catalyzed Synthesis in Ethanol
This protocol describes a standard method for chalcone synthesis using a base catalyst in an ethanol solvent.
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Aromatic ketone (e.g., acetophenone) (1.0 eq)
-
Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice-cold water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and the acetophenone derivative in a suitable volume of ethanol.[11] Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add the 10% aqueous NaOH solution dropwise to the stirred mixture.[12]
-
Continue stirring at room temperature. The reaction progress can be monitored by TLC. A precipitate often forms as the reaction proceeds.[3][12]
-
After the reaction is complete (typically after several hours), pour the mixture into a beaker of ice-cold water to precipitate the product.[3][12]
-
Acidify with dilute HCl until the filtrate is neutral (pH ~7).[3]
-
Collect the solid product by vacuum filtration using a Buchner funnel.[11]
-
Wash the precipitate with cold water until the filtrate is neutral.[3]
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[11]
Protocol 2: Solvent-Free Synthesis via Grinding
This protocol outlines an environmentally friendly, solvent-free approach to chalcone synthesis.[13]
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Substituted Acetophenone (1.0 eq)
-
Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Mortar and pestle
Procedure:
-
Place the substituted acetophenone and the substituted benzaldehyde in a mortar.[13]
-
Add powdered NaOH or KOH to the mixture.[13]
-
Grind the mixture vigorously with a pestle for 5-15 minutes. The mixture will often become a thick paste and may then solidify.[13]
-
After grinding, add cold water to the mortar and continue to grind to break up the solid.[13]
-
Transfer the contents to a beaker and collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral. The crude product is often of high purity but can be recrystallized from ethanol if necessary.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvent-free synthesis of chalcones using Mg(HSO 4 ) 2 - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00003F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Substituted Acetophenones
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for reactions involving substituted acetophenones. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides & FAQs
This section provides solutions to specific problems you may encounter during the synthesis and purification of substituted acetophenone derivatives.
Low or No Product Yield
Q1: My Grignard reaction with a substituted acetophenone is resulting in a very low yield or no desired product. What are the likely causes and how can I improve the yield?
A1: Low yields in Grignard reactions are common and can often be attributed to several factors. Here is a systematic guide to troubleshooting:
-
Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[1]
-
Quality of Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Use fresh, high-quality magnesium turnings. Activation of the magnesium surface can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
-
-
Side Reactions: The Grignard reagent can act as a base, leading to enolization of the acetophenone, or it can add twice to ester functionalities if present.[3]
-
Solution: For reactions with substrates prone to enolization, consider using a cerium (III) chloride additive to increase the nucleophilicity of the Grignard reagent. To avoid double addition to esters, the Weinreb amide approach is highly recommended as it forms a stable intermediate that resists further reaction.[1]
-
Q2: I am observing a low yield in my Wittig reaction with a substituted acetophenone. What are the common pitfalls?
A2: The Wittig reaction is a powerful tool for alkene synthesis, but its success is dependent on several factors.[4]
-
Ylide Formation: Incomplete formation of the phosphorus ylide is a frequent cause of low yields.
-
Steric Hindrance: Sterically hindered ketones, including some substituted acetophenones, can react slowly or not at all, particularly with stabilized ylides.[4]
-
Solution: For sterically demanding substrates, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate ester and generally offers higher reactivity.
-
-
Stereoselectivity Issues: The reaction can produce a mixture of E and Z isomers, which can complicate purification and lower the yield of the desired isomer.[7]
-
Solution: The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.[7] The Schlosser modification can be employed to selectively obtain the E-alkene with non-stabilized ylides.[4]
-
Q3: My Aldol condensation (Claisen-Schmidt) reaction is not proceeding as expected, resulting in a low yield of the chalcone. What should I investigate?
A3: The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, but several factors can impact its efficiency.[8]
-
Base Catalyst: The choice and concentration of the base are critical.
-
Reaction Temperature: The temperature can influence the reaction rate and the stability of the product.
-
Solution: Most Claisen-Schmidt condensations are initially run at room temperature or in an ice bath to control the exothermic reaction, followed by stirring at room temperature.[10]
-
-
Side Reactions: Self-condensation of the acetophenone can occur, reducing the yield of the desired cross-condensation product.
-
Solution: This is generally minimized because aldehydes are more reactive electrophiles than ketones.[11] Using a slight excess of the aldehyde can sometimes favor the desired reaction.
-
Troubleshooting Workflow: Low Yield in Grignard Reaction
Caption: Troubleshooting logic for low Grignard reaction yields.
Incomplete Reactions
Q4: My reaction does not seem to go to completion, and I have a significant amount of starting material left. What can I do?
A4: An incomplete reaction can be due to several factors related to reaction kinetics and equilibrium.
-
Insufficient Reaction Time or Temperature: The reaction may simply need more time or a higher temperature to proceed to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Solution: Carefully check the stoichiometry of your reactants. For Grignard and Wittig reactions, it is common to use a slight excess (1.1-1.5 equivalents) of the organometallic reagent or ylide.
-
-
Catalyst Deactivation: In catalytic reactions, the catalyst may lose its activity over time.
-
Solution: Ensure the catalyst is handled and stored correctly. In some cases, adding a fresh portion of the catalyst may be necessary.
-
Experimental Workflow: Reaction Monitoring
Caption: A typical workflow for monitoring reaction progress.
Product Purification Challenges
Q5: I am having difficulty purifying my product from the reaction mixture. What are some common purification issues and their solutions?
A5: Purification can be challenging due to the presence of byproducts and unreacted starting materials.
-
Wittig Reaction Byproduct: The triphenylphosphine oxide byproduct from a Wittig reaction can be difficult to separate from the desired alkene.
-
Solution: One common method is to precipitate the triphenylphosphine oxide by adding a non-polar solvent like hexane and then filtering. Alternatively, column chromatography on silica gel is often effective.
-
-
Grignard Reaction Byproducts: Biphenyl formation (from the coupling of the Grignard reagent) is a common side product.
-
Solution: Purification can typically be achieved by recrystallization or column chromatography. Washing the crude product with a solvent in which the byproduct is soluble but the product is not (trituration) can also be effective.[12]
-
-
Oily Products: The product may not crystallize and remains an oil.
-
Solution: If direct crystallization fails, column chromatography is the preferred method for purifying oily products. If the product is expected to be a solid, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Data Presentation
The following tables summarize reaction conditions and yields for common reactions of substituted acetophenones.
Table 1: Asymmetric Addition of Ethylmagnesium Bromide to Acetophenone with Chiral Ligands [13]
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (R,R)-L1 | >98 | 75 |
| 2 | (R,R)-L2 | >98 | 80 |
| 3 | (R,R)-L3 | >98 | 82 |
| 4 | (R,R)-L12 | >98 | 89 |
Reaction Conditions: Acetophenone (0.1 mmol), Ligand (0.11 mmol), EtMgBr (0.22 mmol) in dry toluene.[13]
Table 2: Comparison of Aldol Condensation and Wittig Protocols for Chalcone Synthesis [14]
| Benzaldehyde Substituent (para) | Aldol Yield (%) | Wittig Yield (%) |
| -H | 74 | 98 |
| -OCH3 | 65 | 99 |
| -Cl | 82 | 97 |
| -NO2 | 95 | 98 |
Aldol Conditions: KOH/EtOH. Wittig Conditions: Ylide in water.[14]
Experimental Protocols
Protocol 1: Grignard Synthesis of a Tertiary Alcohol from a Substituted Acetophenone
This protocol is a general procedure for the addition of a Grignard reagent to a substituted acetophenone.
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Organohalide (e.g., Bromobenzene) (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Small iodine crystal
-
Aqueous HCl or NH4Cl (saturated solution) for workup
Procedure:
-
Preparation of the Grignard Reagent:
-
Place the magnesium turnings and a small iodine crystal in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under an inert atmosphere (N2 or Ar).[1]
-
Add a small amount of anhydrous ether to cover the magnesium.
-
Dissolve the organohalide in anhydrous ether and add it to the dropping funnel.
-
Add a small portion of the organohalide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
-
Reaction with Acetophenone:
-
Dissolve the substituted acetophenone in anhydrous ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the acetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution or dilute HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Protocol 2: Wittig Reaction for the Synthesis of an Alkene from a Substituted Acetophenone
This protocol outlines the in-situ generation of a phosphorus ylide followed by reaction with a substituted acetophenone.
Materials:
-
Triphenylphosphine (1.1 eq)
-
Alkyl halide (1.1 eq)
-
Strong base (e.g., n-BuLi in hexanes, 1.1 eq)
-
Substituted Acetophenone (1.0 eq)
-
Anhydrous THF or diethyl ether
Procedure:
-
Phosphonium Salt Formation (if not pre-formed):
-
In a flame-dried flask under an inert atmosphere, dissolve triphenylphosphine in an appropriate solvent (e.g., toluene).
-
Add the alkyl halide and heat the mixture to reflux for several hours to form the phosphonium salt.
-
Cool the mixture and collect the precipitated salt by filtration. Dry the salt under vacuum.
-
-
Ylide Formation and Wittig Reaction:
-
Suspend the phosphonium salt in anhydrous THF or ether in a flame-dried flask under an inert atmosphere.
-
Cool the suspension in an ice bath or dry ice/acetone bath.
-
Add the strong base (e.g., n-BuLi) dropwise until the characteristic color of the ylide appears (often orange or deep red).
-
Stir the mixture at this temperature for 30-60 minutes.
-
Dissolve the substituted acetophenone in a small amount of anhydrous THF or ether and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product, typically by column chromatography, to separate the alkene from the triphenylphosphine oxide byproduct.
-
Protocol 3: Claisen-Schmidt Condensation for Chalcone Synthesis
This protocol describes the base-catalyzed condensation of a substituted acetophenone with an aromatic aldehyde.[8]
Materials:
-
Substituted Acetophenone (1.0 eq)
-
Aromatic Aldehyde (e.g., p-anisaldehyde) (1.0 eq)[8]
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Ice-cold water
Procedure:
-
Reaction Setup:
-
In an Erlenmeyer flask, dissolve the substituted acetophenone and the aromatic aldehyde in 95% ethanol at room temperature.[8]
-
Prepare a 10% aqueous solution of NaOH.
-
Slowly add the NaOH solution to the stirred ethanolic solution of the carbonyl compounds. A precipitate should begin to form.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to ensure complete precipitation of the product.
-
-
Workup and Purification:
-
Collect the crude product by vacuum filtration.
-
Wash the solid with a generous amount of cold water until the filtrate is neutral to pH paper.[8]
-
Recrystallize the crude solid from hot 95% ethanol to obtain the pure chalcone.[8]
-
Collect the purified crystals by vacuum filtration, allow them to air dry, and determine the yield and melting point.
-
References
- 1. benchchem.com [benchchem.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Claisen-Schmidt Condensation [cs.gordon.edu]
- 10. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of Chalcones from Witt-ig Byproducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing the common byproduct, triphenylphosphine oxide (Ph3P=O), from Wittig reactions during the synthesis of chalcones.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (Ph3P=O) so challenging?
A1: The removal of Ph3P=O can be difficult due to its high polarity and its tendency to co-crystallize with the desired product. Its solubility profile can also be similar to that of many chalcone products, making simple extraction or crystallization procedures ineffective.
Q2: What are the most common methods for removing Ph3P=O after a Wittig reaction for chalcone synthesis?
A2: The most common methods include:
-
Filtration through a silica plug: This is often effective for less polar chalcones.[1][2][3][4]
-
Precipitation/Crystallization: Exploiting the low solubility of Ph3P=O in non-polar solvents.[3][5][6][7]
-
Complexation with metal salts: Forming an insoluble complex with salts like zinc chloride (ZnCl₂), which can then be filtered off.[2][3][6][7][8][9]
Q3: Is column chromatography always necessary to purify my chalcone?
A3: Not always. Several non-chromatographic methods can effectively remove Ph3P=O, which are often more scalable and cost-effective.[5] For instance, a recent study on chalcone synthesis highlights a protocol for the elimination of Ph3P=O by filtration of the crude reaction product through a silica gel plug, yielding highly pure chalcones.[10]
Q4: Can I use a Wittig reaction for chalcone synthesis in an aqueous medium?
A4: Yes, a Wittig reaction between a stabilized ylide and a benzaldehyde in water can produce chalcones in high yields.[11] However, the Ph3P=O byproduct will still be present and require removal.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| My chalcone product is contaminated with Ph3P=O after crystallization. | The polarity and solubility of your chalcone and Ph3P=O are too similar in the chosen solvent system. | Try precipitating the Ph3P=O by dissolving the crude mixture in a minimal amount of a polar solvent and then adding a non-polar "anti-solvent" like hexane or pentane.[3][6] Alternatively, consider the metal salt complexation method. |
| Ph3P=O is not precipitating out upon addition of a non-polar solvent. | The concentration of the crude product in the polar solvent is too low, or the non-polar solvent is not being added in a sufficient volume. | Concentrate the reaction mixture to an oil or solid before dissolving it in a minimal amount of a solvent like dichloromethane or diethyl ether.[3] Then, slowly add a larger volume of the non-polar solvent and cool the mixture to promote precipitation.[3] |
| The silica plug filtration is not effectively removing all the Ph3P=O. | The chalcone product is too polar and is being retained on the silica along with the Ph3P=O. The solvent system used for elution is too polar. | Use a less polar solvent system for the filtration, such as pentane/ether or hexane/ether.[1][2][3][4] It may be necessary to repeat the filtration 2-3 times for complete removal.[1][2] |
| A white precipitate does not form after adding ZnCl₂ solution. | The reaction mixture may not be sufficiently concentrated, or the conditions are not optimal for precipitation. | Ensure the crude mixture is dissolved in ethanol.[3] Use a 1.8 M solution of ZnCl₂ in warm ethanol and add it to the crude solution at room temperature.[3][9] Stirring and scraping the inside of the flask can help induce precipitation.[3][9] |
Quantitative Data Summary
The following table summarizes the solubility of triphenylphosphine oxide in various solvents, which is crucial for selecting the appropriate purification method.
| Solvent | Solubility | Reference |
| Water | Insoluble/Sparingly soluble | [5][12][13] |
| Cyclohexane | Insoluble | [5][12] |
| Petroleum Ether | Insoluble/Slightly soluble | [12][14] |
| Hexane | Poorly soluble/Insoluble | [6][7][8][12] |
| Pentane | Not soluble at all | [6][8] |
| Diethyl Ether | Poorly soluble when cold | [6][7][8] |
| Ethanol | Readily soluble | [5][12][13] |
| Methanol | Soluble | [5] |
| Isopropyl Alcohol | Soluble | [5] |
| Dichloromethane | Readily soluble | [12] |
| Toluene | Soluble | [5][12] |
| Ethyl Acetate | Soluble | [12] |
| Benzene | Soluble | [12] |
| Dimethyl Sulfoxide (DMSO) | ~3 mg/ml | [13] |
| Dimethylformamide (DMF) | ~3 mg/ml | [13] |
Experimental Protocols
Method 1: Filtration Through a Silica Plug
This method is ideal for chalcones that are significantly less polar than Ph3P=O.[1][2][3][4]
Protocol:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Prepare a short column ("plug") of silica gel in a fritted glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired chalcone product with the same non-polar solvent system, leaving the highly polar Ph3P=O adsorbed to the silica gel.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the purified chalcone.
Method 2: Precipitation with a Non-Polar Solvent
This technique relies on the low solubility of Ph3P=O in non-polar solvents.[3][6]
Protocol:
-
Concentrate the crude reaction mixture to an oil or solid.
-
Dissolve the residue in a minimum amount of a moderately polar solvent in which the chalcone is soluble (e.g., dichloromethane or diethyl ether).
-
Slowly add a non-polar "anti-solvent," such as hexane or pentane, with stirring until a precipitate (Ph3P=O) is observed.
-
Cool the mixture in an ice bath or refrigerator to maximize the precipitation of Ph3P=O.
-
Collect the precipitated Ph3P=O by filtration, washing the solid with a small amount of the cold non-polar solvent.
-
The filtrate contains the purified chalcone and can be concentrated under reduced pressure.
Method 3: Complexation with Zinc Chloride (ZnCl₂)
This method involves the formation of an insoluble Ph3P=O-ZnCl₂ complex that can be easily removed by filtration.[2][3][6][7][8][9]
Protocol:
-
After the Wittig reaction is complete, concentrate the reaction mixture.
-
Dissolve the crude residue in ethanol.
-
In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
At room temperature, add the ZnCl₂ solution to the ethanolic solution of the crude product. A 2:1 molar ratio of ZnCl₂ to Ph3P=O is often optimal.[9]
-
Stir the mixture. A white precipitate of the ZnCl₂(Ph3P=O)₂ adduct should form.[3][9] Scraping the inside of the flask may be necessary to induce precipitation.[3][9]
-
Filter the mixture to remove the white precipitate.
-
Concentrate the filtrate to remove the ethanol. The remaining residue contains the purified chalcone.
Visualizations
Caption: Workflow for selecting a Ph3P=O removal method.
References
- 1. shenvilab.org [shenvilab.org]
- 2. Workup [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pmcorganometallix.com [pmcorganometallix.com]
Technical Support Center: Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles
Welcome to the technical support center for the synthesis of 3-aryl-substituted 4-aminopyrazoles. This resource is tailored for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during this synthetic sequence. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 3-aryl-substituted 4-aminopyrazoles.
Problem 1: Low Yield or No Product Formation in the Cyclization Step
Question: I am attempting to synthesize the 3-aryl-4-nitropyrazole intermediate via condensation of an arylhydrazine with a 1,3-dicarbonyl compound, but I am observing very low yields or no desired product. What are the common causes and how can I troubleshoot this?
Answer: Low yields in the Knorr pyrazole synthesis and related cyclizations can stem from several factors. Here is a systematic guide to troubleshooting this issue:
-
Purity of Starting Materials: Ensure the purity of your 1,3-dicarbonyl compound and arylhydrazine. Impurities can lead to side reactions and significantly lower the yield. Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is advisable.
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Formation of Stable Intermediates: In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product. Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent (e.g., a catalytic amount of acid), may be necessary.
Problem 2: Reduction of the 4-Nitro/4-Nitroso Group is Incomplete or Results in Side Products
Question: I am struggling with the reduction of the 4-nitro or 4-nitrosopyrazole to the corresponding 4-aminopyrazole. My reaction is either incomplete or I am observing the formation of undesired byproducts. What can I do to improve this step?
Answer: The reduction of a nitro or nitroso group on the pyrazole ring can be challenging. Here are some common issues and their solutions:
-
Choice of Reducing Agent: The choice of reducing agent is critical and depends on the other functional groups present in your molecule.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni): This is often a clean and effective method.[1] However, it may not be suitable if your molecule contains other reducible functional groups (e.g., alkenes, alkynes, or certain protecting groups). Ensure the catalyst is active and the hydrogen pressure is adequate.
-
Metal Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): These are classic methods for nitro group reduction and are often tolerant of other functional groups.[1] The reaction progress should be monitored carefully to avoid over-reduction or side reactions.
-
Sodium Borohydride (NaBH₄): While NaBH₄ alone is generally not strong enough to reduce a nitro group, it can be used in the presence of a catalyst (e.g., NiCl₂, CoCl₂, CuCl₂) or for the reduction of a 4-nitrosopyrazole.[2]
-
-
Reaction Conditions:
-
Temperature: Some reductions may require heating to go to completion, while others need to be cooled to prevent side reactions.
-
Solvent: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are commonly used for these reductions.
-
pH: For metal-based reductions, maintaining an acidic pH is often necessary.
-
Quantitative Data Summary
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-substituted Pyrazoles
The choice of solvent can dramatically influence the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine.[3][4] Fluorinated alcohols, in particular, have been shown to significantly improve the formation of the desired regioisomer.[3][4]
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Ratio of Regioisomers (desired:undesired) | Reference |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol (EtOH) | Low regioselectivity | [3] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) | 85:15 | [4] |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | [4] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the regioselectivity of my pyrazole synthesis when using an unsymmetrical 1,3-dicarbonyl compound?
A1: The formation of regioisomeric mixtures is a common challenge. To improve regioselectivity, consider the following:
-
Solvent Choice: As shown in Table 1, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly favor the formation of one regioisomer.[3][4]
-
pH Control: Adjusting the pH of the reaction can influence the initial site of attack by the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.
-
Steric Hindrance: Utilizing a hydrazine with a bulky substituent can sterically direct the reaction towards the formation of a single regioisomer.
Q2: My 3-aryl-4-aminopyrazole is difficult to purify by standard silica gel column chromatography. What alternative purification methods can I use?
A2: 4-Aminopyrazoles are often polar and basic, which can lead to poor peak shape (tailing) and low recovery on standard silica gel. Here are some effective alternative purification strategies:
-
Add a Basic Modifier: Adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your eluent system (e.g., 0.1-1% in dichloromethane/methanol) can neutralize the acidic silanol groups on the silica surface and improve peak shape.[5]
-
Use an Alternative Stationary Phase:
-
Reversed-Phase Chromatography: If your compound is sufficiently soluble in the mobile phase, reversed-phase chromatography (e.g., C18) can be an excellent option. Using a high pH mobile phase (if your compound and the column are stable) can improve retention and peak shape for basic amines.[5]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, or isopropanol.[8] If your compound "oils out," try using a larger volume of solvent or cooling the solution more slowly.[8]
Q3: What are some common side reactions to be aware of during the synthesis of 3-aryl-substituted 4-aminopyrazoles?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
Formation of Bis-pyrazoles: If using hydrazine hydrate, it's possible to have the hydrazine react with two molecules of the 1,3-dicarbonyl compound.
-
Incomplete Dehydration: As mentioned in the troubleshooting guide, the intermediate pyrazoline may be stable and require more forcing conditions to dehydrate to the aromatic pyrazole.
-
Ring Opening: Under certain conditions, particularly with highly functionalized pyrazoles, the pyrazole ring can be susceptible to ring-opening reactions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 3-Aryl-4-nitropyrazole
-
To a solution of the 1-aryl-1,3-butanedione (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add hydrazine hydrate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude 3-arylpyrazole is then subjected to nitration. Dissolve the pyrazole in concentrated sulfuric acid at 0 °C.
-
Add a mixture of concentrated sulfuric acid and fuming nitric acid dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and collect the precipitated 3-aryl-4-nitropyrazole by filtration. Wash with copious amounts of water until the filtrate is neutral and dry the product.
Protocol 2: General Procedure for the Reduction of 3-Aryl-4-nitropyrazole to 3-Aryl-4-aminopyrazole via Catalytic Hydrogenation
-
In a hydrogenation vessel, dissolve the 3-aryl-4-nitropyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 2-12 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aryl-4-aminopyrazole, which can then be purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of 3-aryl-4-aminopyrazoles.
Caption: Decision tree for troubleshooting low yields in the cyclization step.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
Technical Support Center: Fries Rearrangement for 4'-Fluoro-2'-hydroxyacetophenone Synthesis
Welcome to the Technical Support Center for the synthesis of 4'-fluoro-2'-hydroxyacetophenone via the Fries rearrangement of 4-fluorophenyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction for the selective formation of the desired ortho-isomer and avoid the formation of the undesired 4'-fluoro-4'-hydroxyacetophenone (para-isomer).
Frequently Asked Questions (FAQs)
Q1: What is the Fries rearrangement and why is it used for synthesizing this compound?
The Fries rearrangement is an organic reaction that converts a phenolic ester, in this case, 4-fluorophenyl acetate, into a hydroxy aryl ketone.[1] This reaction is particularly useful for synthesizing ortho- and para-hydroxyaryl ketones, which are valuable intermediates in the pharmaceutical and fine chemical industries. The acyl group from the ester migrates to the aromatic ring, and by controlling the reaction conditions, we can favor the formation of the desired this compound (ortho-isomer).[2]
Q2: How does the reaction mechanism influence the formation of the ortho vs. para isomer?
The generally accepted mechanism involves the coordination of a Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester bond, leading to the formation of an acylium carbocation.[2] This electrophile then attacks the aromatic ring. The regioselectivity (ortho vs. para) is highly dependent on reaction conditions. High temperatures favor the thermodynamically more stable ortho-isomer, which can form a stable bidentate complex with the Lewis acid catalyst.[1][2] Conversely, low temperatures favor the kinetically controlled para-product.[2]
Q3: What are the key reaction parameters to control for maximizing the yield of this compound?
To maximize the yield of the ortho-isomer, the following parameters are crucial:
-
Temperature: Higher reaction temperatures (typically above 160°C) are essential.[2]
-
Solvent: Non-polar solvents are preferred as they favor the formation of the ortho-product.[1] In many cases, the reaction can be run neat (without a solvent).
-
Lewis Acid: The choice and amount of Lewis acid can influence the reaction. Aluminum chloride (AlCl₃) is commonly used, often in stoichiometric excess.[3]
Q4: Does the fluorine substituent on the phenyl ring affect the reaction?
Yes, the fluorine atom is an electron-withdrawing group which can deactivate the aromatic ring, potentially making the rearrangement more challenging compared to unsubstituted phenyl acetate.[2] However, it also directs incoming electrophiles to the ortho and para positions. The electronic effects of the fluorine substituent should be considered when optimizing reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low or no yield of desired product | 1. Inactive Lewis Acid: Aluminum chloride and other Lewis acids are moisture-sensitive. | 1. Use a fresh, anhydrous Lewis acid. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| 2. Insufficient Catalyst: The Lewis acid complexes with both the starting material and the product, so a stoichiometric excess is often required.[3] | 2. Increase the molar ratio of the Lewis acid to the 4-fluorophenyl acetate. | |
| 3. Reaction Temperature Too Low: The formation of the ortho-isomer is thermodynamically favored at high temperatures.[2] | 3. Ensure the reaction temperature is maintained at or above 160°C. Use a high-boiling point solvent or run the reaction neat. | |
| High proportion of 4'-fluoro-4'-hydroxyacetophenone (para-isomer) | 1. Reaction Temperature Too Low: Low temperatures favor the kinetically controlled para-product.[2] | 1. Increase the reaction temperature to >160°C. |
| 2. Polar Solvent: Polar solvents can stabilize the acylium cation, facilitating its migration to the less sterically hindered para position.[1] | 2. Use a non-polar solvent (e.g., chlorobenzene) or conduct the reaction without a solvent. | |
| Formation of significant by-products (e.g., 4-fluorophenol) | 1. Moisture: Traces of water can lead to the hydrolysis of the 4-fluorophenyl acetate starting material. | 1. Use anhydrous reagents and solvents and maintain a dry, inert atmosphere. |
| 2. Intermolecular Acylation: 4-fluorophenol formed in situ can undergo intermolecular acylation. | 2. Optimize reaction conditions to favor the intramolecular rearrangement. This can sometimes be achieved by adjusting the concentration of the reactants. | |
| Reaction mixture charring or turning very dark | 1. Reaction Temperature Too High: Excessive heat can lead to decomposition. | 1. While high temperatures are needed, avoid exceeding the decomposition temperature of your reactants and products. Use a well-controlled heating mantle or oil bath. |
| 2. Localized Overheating: Poor stirring can lead to hot spots in the reaction mixture. | 2. Ensure efficient and constant stirring throughout the reaction. |
Experimental Protocols & Data
Protocol 1: High-Temperature Fries Rearrangement for this compound
This protocol is adapted from a known synthesis of this compound.
Materials:
-
4-fluorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Chloroform
-
6 N Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for reflux, stirring, and extraction under an inert atmosphere.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add anhydrous aluminum chloride (1.5 to 2.5 equivalents).
-
Slowly add 4-fluorophenyl acetate (1 equivalent) to the flask with stirring.
-
Slowly heat the reaction mixture to 120-125°C and maintain this temperature for 30 minutes.
-
Further increase the temperature to 165°C and continue stirring for another 30 minutes. The evolution of HCl gas may be observed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a mixture of crushed ice and 6 N hydrochloric acid.
-
Extract the aqueous layer three times with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The product can be further purified by distillation or recrystallization.
Quantitative Data: Influence of Temperature on Isomer Ratio
The following table summarizes the effect of temperature on the Fries rearrangement of a similar substrate, 2-fluorophenyl acetate, which provides valuable insight into the expected trend for 4-fluorophenyl acetate.
| Temperature (°C) | Solvent | Ortho:Para Isomer Ratio | Total Yield (%) | Reference |
| 40 | Monochlorobenzene | - | Incomplete Reaction | [4] |
| 80 | Monochlorobenzene | - | Incomplete Reaction | [4] |
| 100 | Monochlorobenzene | 2.84 : 1 | - | [4] |
| 120 | Monochlorobenzene | - | - | [4] |
| 170 | Monochlorobenzene | 1.72 : 1 | 62 | [4] |
Note: The data for 2-fluorophenyl acetate suggests that while higher temperatures favor the ortho isomer, excessively high temperatures can lead to lower overall yields due to side reactions.[4]
Visualizing the Reaction Pathway and Influencing Factors
To better understand the factors governing the formation of the desired ortho-isomer, the following diagrams illustrate the reaction pathway and the key decision points.
Caption: General reaction pathway for the Fries rearrangement of 4-fluorophenyl acetate.
Caption: Key factors influencing the ortho vs. para selectivity in the Fries rearrangement.
References
Stability and storage conditions for 4'-Fluoro-2'-hydroxyacetophenone
Welcome to the technical support center for 4'-Fluoro-2'-hydroxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and proper storage of this compound, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[1] The ideal storage temperature is refrigerated (2-8°C) or frozen for long-term storage.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] For particularly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is advisable to minimize oxidation.[2]
Q2: Is this compound sensitive to light?
A2: Yes, as an aromatic ketone, this compound is susceptible to photodegradation.[1] Exposure to light, especially UV light, can induce photochemical reactions that may lead to the degradation of the compound.[1] It is crucial to store the compound in an opaque or amber-colored vial to protect it from light.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are expected to be:
-
Oxidation: The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation, which can be accelerated by exposure to air, light, and the presence of metal ions.[1][3] This can lead to the formation of colored degradation products.[1]
-
Hydrolysis: The ketone functional group may be susceptible to hydrolysis under strongly acidic or basic conditions.[1]
-
Photodegradation: As mentioned, exposure to light can lead to the breakdown of the molecule.[1][4]
Q4: My sample of this compound has changed color. What does this indicate?
A4: A change in color, such as turning from a colorless or pale yellow solid to a darker yellow or brown, is a common indicator of degradation, particularly oxidation.[1] This discoloration is often due to the formation of highly conjugated byproducts.[1] If you observe a color change, it is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC, before use.[5]
Q5: What are the known incompatibilities for this compound?
A5: this compound is incompatible with strong oxidizing agents.[6] Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results or loss of compound activity. | Compound degradation due to improper storage. | Verify storage conditions (temperature, light protection, inert atmosphere). It is recommended to use a fresh sample or re-purify the existing stock if degradation is suspected. |
| Inaccurate quantification of the starting material. | Confirm the purity of the compound using a validated analytical method (e.g., HPLC, NMR) before preparing solutions. | |
| Discoloration of the solid compound or solutions. | Oxidation or photodegradation. | Store the compound in a tightly sealed, opaque container under an inert atmosphere and in a refrigerator or freezer. When preparing solutions, use deoxygenated solvents and protect them from light. |
| Low yield in a reaction involving this compound. | Presence of impurities (e.g., water, degradation products) in the starting material. | Ensure the compound is pure and dry before use. If necessary, purify the compound by recrystallization or chromatography. |
| Air or moisture sensitivity of the reaction. | If the reaction is sensitive to air or moisture, use Schlenk line techniques or a glovebox to maintain an inert atmosphere.[2][7] Use anhydrous solvents. |
Stability Data Summary
| Condition | Parameter | Duration | Expected Outcome | Potential Degradants |
| Long-Term Storage | 2-8°C, dark, sealed container | 12 months | Minimal degradation (<2%) expected. | Trace oxidative byproducts. |
| Accelerated Storage | 40°C / 75% RH, dark | 6 months | Moderate degradation (5-15%) may occur. | Oxidative and hydrolytic byproducts. |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Minor degradation may be observed. | Hydrolysis products. |
| Basic Hydrolysis | 0.1 M NaOH, RT | 24 hours | Significant degradation is likely. | Phenolic salts, hydrolysis and oxidation products. |
| Oxidative Stress | 3% H₂O₂, RT | 24 hours | Significant degradation is expected. | Oxidized aromatic ring and side-chain products. |
| Photostability | ICH Q1B Option 2 light exposure | 10 days | Significant degradation is likely without light protection. | Photodegradation products. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolytic Stability
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl in a sealed vial.
-
Place the vial in a water bath at 60°C for 24 hours.
-
At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH in a sealed vial.
-
Keep the solution at room temperature for 24 hours.
-
At designated time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of purified water in a sealed vial.
-
Place the vial in a water bath at 60°C for 24 hours.
-
At designated time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect any degradation products.
Protocol 2: Forced Degradation Study - Photostability
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound (e.g., 1 mg/mL in methanol) in a quartz cuvette or other transparent vessel.
-
Control Samples: Prepare identical samples and wrap them in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples and controls to a light source that meets the requirements of ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8]
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples. For the solid sample, prepare a solution of a known concentration. Analyze all solutions using a stability-indicating HPLC method. Compare the chromatograms to identify any photodegradants.
Diagrams
Caption: Forced degradation experimental workflow.
Caption: Factors influencing compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. q1scientific.com [q1scientific.com]
- 5. app.studyraid.com [app.studyraid.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ema.europa.eu [ema.europa.eu]
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 4'-Fluoro-2'-hydroxyacetophenone
A detailed spectroscopic comparison of 4'-Fluoro-2'-hydroxyacetophenone with related acetophenone derivatives, providing researchers with key data for structural elucidation and quality control.
This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. For comparative purposes, spectral data for two closely related analogues, 2'-hydroxyacetophenone and 4'-fluoroacetophenone, are also provided. This information is crucial for researchers in chemical synthesis, drug discovery, and materials science for unambiguous structural verification and purity assessment.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its analogues. All spectra were recorded in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Spectral Data Comparison
| Compound | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment |
| This compound | 12.25 | s | - | 1H | OH |
| 7.75 | dd | 8.8, 6.7 | 1H | H-6' | |
| 6.70 | ddd | 8.8, 8.8, 2.4 | 1H | H-5' | |
| 6.60 | dd | 10.2, 2.4 | 1H | H-3' | |
| 2.61 | s | - | 3H | CH₃ | |
| 2'-Hydroxyacetophenone | 12.25 | s | - | 1H | OH |
| 7.77 - 7.66 | m | - | 1H | H-6' | |
| 7.49 - 7.35 | m | - | 1H | H-4' | |
| 7.01 - 6.79 | m | - | 2H | H-3', H-5' | |
| 2.61 | s | - | 3H | CH₃ | |
| 4'-Fluoroacetophenone [1] | 8.00 - 7.97 | m | - | 2H | H-2', H-6' |
| 7.13 | t | 8.8 | 2H | H-3', H-5' | |
| 2.58 | s | - | 3H | CH₃ |
Table 2: ¹³C NMR Spectral Data Comparison
| Compound | δ (ppm) | Assignment |
| This compound | 204.6 | C=O |
| 168.0 (d, J=257.5 Hz) | C-4' | |
| 162.4 | C-2' | |
| 130.8 (d, J=10.0 Hz) | C-6' | |
| 114.0 (d, J=2.5 Hz) | C-1' | |
| 107.9 (d, J=22.5 Hz) | C-5' | |
| 104.2 (d, J=25.0 Hz) | C-3' | |
| 26.5 | CH₃ | |
| 2'-Hydroxyacetophenone | 204.5 | C=O |
| 162.4 | C-2' | |
| 136.4 | C-6' | |
| 130.8 | C-4' | |
| 119.7 | C-1' | |
| 118.9 | C-5' | |
| 118.3 | C-3' | |
| 26.5 | CH₃ | |
| 4'-Fluoroacetophenone [1] | 196.4 | C=O |
| 165.7 (d, J=254.0 Hz) | C-4' | |
| 133.6 | C-1' | |
| 131.0 (d, J=9.3 Hz) | C-2', C-6' | |
| 115.7 (d, J=21.8 Hz) | C-3', C-5' | |
| 26.5 | CH₃ |
Experimental Protocol: NMR Spectroscopy
A standardized protocol was followed for the acquisition of all NMR spectra presented.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample (or 10-20 µL for a liquid) was accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
The solution was transferred to a clean, dry 5 mm NMR tube.
-
The NMR tube was capped and carefully wiped clean before insertion into the spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm broadband probe.
-
Software: TopSpin 3.2 (or equivalent).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Acquisition Time: 4.09 s
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 s
-
Data Processing:
All spectra were processed using standard Fourier transformation. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
Structural Analysis and Interpretation
The ¹H and ¹³C NMR spectra of this compound exhibit characteristic signals that are consistent with its molecular structure. The presence of the intramolecularly hydrogen-bonded hydroxyl proton at a downfield chemical shift of approximately 12.25 ppm is a key diagnostic feature, similar to that observed in 2'-hydroxyacetophenone.
The aromatic region of the ¹H NMR spectrum of this compound is more complex than that of the other two compounds due to the combined effects of the hydroxyl, acetyl, and fluoro substituents. The fluorine atom at the 4'-position results in characteristic splitting patterns for the aromatic protons and carbons due to ¹H-¹⁹F and ¹³C-¹⁹F coupling. These couplings are invaluable for unambiguous assignment of the aromatic signals.
The ¹³C NMR spectrum of this compound clearly shows the effect of the fluorine substituent, with the C-4' carbon appearing as a doublet with a large one-bond coupling constant (J ≈ 257.5 Hz). The other aromatic carbons also exhibit smaller couplings to the fluorine atom, aiding in their assignment.
Visualization of Key NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key through-bond correlations observed in its NMR spectra.
Caption: Structure of this compound with atom numbering.
References
A Researcher's Guide to Interpreting 19F NMR Spectra for Fluorinated Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise analysis of fluorinated compounds is paramount. Fluorine's unique properties, including its high electronegativity and the utility of the 19F isotope as an NMR probe, have led to its increasing incorporation into pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)—offering insights into their respective strengths and weaknesses in the analysis of fluorinated molecules.
Principles of 19F NMR Spectroscopy
Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an ideal nucleus for NMR studies.[1] Its sensitivity is nearly 83% of that of protons (¹H), allowing for rapid data acquisition.[1] A key feature of ¹⁹F NMR is its vast chemical shift range, typically spanning from -200 ppm to +200 ppm, which is significantly wider than that of ¹H NMR.[1] This large dispersion minimizes signal overlap, even in complex mixtures, simplifying spectral interpretation.
The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups cause a downfield shift (to higher ppm values), while electron-donating groups lead to an upfield shift (to lower ppm values).[1] This sensitivity allows for the detection of subtle changes in molecular structure and environment.
Spin-spin coupling between ¹⁹F and other nuclei (including other ¹⁹F nuclei, ¹H, and ¹³C) provides valuable information about the connectivity of atoms within a molecule. The magnitude of the coupling constant (J) is related to the number of bonds separating the coupled nuclei and their stereochemical relationship.
Comparison of Analytical Techniques for Fluorinated Compounds
While ¹⁹F NMR is a powerful tool, it is often used in conjunction with other analytical techniques. The choice of method depends on the specific analytical challenge. The following table provides a comparative overview of ¹⁹F NMR, Mass Spectrometry, and HPLC.
| Feature | 19F NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field. | Measures the mass-to-charge ratio of ionized molecules. | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. |
| Information Provided | Detailed structural information (chemical environment, connectivity), quantitative analysis without a specific reference standard for each analyte.[2] | Molecular weight, elemental composition (with high resolution MS), fragmentation patterns for structural elucidation. | Separation and quantification of components in a mixture, purity assessment. |
| Quantitative Analysis | Inherently quantitative; the signal intensity is directly proportional to the number of nuclei. Can be used for absolute quantification with an internal standard. | Can be quantitative with the use of appropriate internal standards and calibration curves. | Highly quantitative with proper calibration. |
| Sensitivity | Moderate to high. | Very high, especially with techniques like LC-MS/MS. | High, particularly with sensitive detectors like UV-Vis or fluorescence detectors. |
| Resolution | Excellent spectral resolution due to the large chemical shift range, minimizing signal overlap. | High mass resolution allows for the differentiation of molecules with very similar masses. | High chromatographic resolution enables the separation of complex mixtures. |
| Sample Throughput | Relatively low to moderate. | High, especially with automated systems. | High, with typical run times of a few minutes per sample. |
| Structural Elucidation | Provides detailed information on the local chemical environment and connectivity of fluorine atoms. | Provides molecular weight and fragmentation data, which can be used to deduce the structure. | Provides retention time, which can be used for identification when compared to a known standard. |
| Destructive/Non-destructive | Non-destructive.[1] | Destructive. | Generally non-destructive, allowing for fraction collection. |
Studies have shown that for the analysis of complex mixtures of fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS), LC-MS/MS may only detect a fraction of the total organofluorine content that ¹⁹F NMR can quantify. This highlights the complementary nature of these techniques, with ¹⁹F NMR providing a more inclusive and quantitative picture of the total fluorinated species present. For pharmaceutical analysis, ¹⁹F NMR has demonstrated comparable accuracy to HPLC for purity determination.
Experimental Protocol for 19F NMR Spectroscopy
The following provides a general protocol for acquiring a ¹⁹F NMR spectrum of a fluorinated small molecule.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that dissolves the sample and has a low residual signal in the region of interest. Common solvents include CDCl₃, DMSO-d₆, and D₂O.
-
Concentration: For a typical small molecule (< 1000 g/mol ), a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is usually sufficient for ¹⁹F NMR.[3]
-
Internal Standard: For quantitative analysis, a known amount of an internal standard containing fluorine is added. The standard should have a resonance that does not overlap with the analyte signals. Common standards include trifluoroacetic acid (TFA) and hexafluorobenzene (C₆F₆).
-
Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the sample to remove any particulate matter.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal sensitivity and resolution.
-
Probe: A probe that is tuned to the ¹⁹F frequency is required.
-
Acquisition Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is often sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to encompass all expected ¹⁹F signals.
-
Number of Scans: The number of scans will depend on the sample concentration and desired signal-to-noise ratio. For a reasonably concentrated sample, 16 to 64 scans are often adequate.
-
Relaxation Delay (d1): For quantitative measurements, a longer relaxation delay (5 times the longest T₁ of the signals of interest) is crucial to ensure complete relaxation of the nuclei between pulses. A typical starting value is 1-2 seconds for qualitative spectra and can be up to 30 seconds for quantitative experiments.
-
Decoupling: Proton decoupling (¹H decoupling) can be used to simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in sharper singlets for each fluorine environment.
-
3. Data Processing and Interpretation:
-
Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to a known standard, typically CFCl₃ (0 ppm) or an internal standard.
-
Integration: The area under each peak is integrated to determine the relative number of fluorine atoms in each environment.
-
Coupling Constant Analysis: The splitting patterns of the signals are analyzed to determine the coupling constants and deduce the connectivity of the atoms.
Visualizing 19F NMR Workflows and Data Interpretation
To better illustrate the processes involved in ¹⁹F NMR, the following diagrams have been generated using Graphviz.
References
- 1. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
A Comparative Guide to the Mass Spectrometry Analysis of Fluorinated Chalcones
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into the chalcone scaffold has been a successful strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, the robust and sensitive analysis of these fluorinated chalcones is paramount for drug discovery and development. Mass spectrometry (MS), coupled with chromatographic separation, stands as the cornerstone for the qualitative and quantitative analysis of these compounds. This guide provides a comparative overview of different mass spectrometry-based techniques for the analysis of fluorinated chalcones, supported by experimental data and detailed protocols to aid researchers in method selection and development.
Comparison of Ionization Techniques
The choice of ionization source is critical for achieving optimal sensitivity and generating structurally informative mass spectra. The most common ionization techniques for the analysis of fluorinated chalcones are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Direct Analysis in Real Time (DART).
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Soft ionization technique where ions are generated from a liquid phase.[1] | Polar and thermally labile molecules.[2] | High sensitivity, suitable for a wide range of polar compounds, generates intact molecular ions.[1][3] | Susceptible to matrix effects, may require specific pH and buffer conditions for optimal ionization.[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ionization technique where analyte molecules are ionized by corona discharge.[3] | Less polar and more volatile compounds.[2][4] | Tolerant to higher flow rates and less susceptible to matrix effects compared to ESI, good for analyzing less polar compounds.[4][5] | Requires thermal stability of the analyte, may cause in-source fragmentation.[3][4] |
| Direct Analysis in Real Time (DART) | Ambient ionization technique that allows for the direct analysis of samples in their native state with minimal preparation.[6][7] | Rapid screening and qualitative analysis of various solid and liquid samples.[6][7] | High throughput, minimal sample preparation, broad applicability.[6][7] | May not be suitable for complex mixtures without prior separation, quantitative analysis can be challenging.[8] |
Fragmentation Patterns of Fluorinated Chalcones
Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of fluorinated chalcones. The fragmentation patterns are influenced by the substitution on both aromatic rings.
A common fragmentation pathway for chalcones involves the cleavage of the α,β-unsaturated ketone core, leading to the loss of the A-ring or B-ring moieties.[9][10] The position of the fluorine substituent significantly influences the fragmentation pathways. For instance, studies on substituted chalcones have shown that substituents on the A-ring can direct the fragmentation, leading to the loss of a substituted styryl radical.[7] Conversely, substituents on the B-ring may lead to the loss of a substituted benzoyl cation.
General Fragmentation Workflow:
Caption: General workflow for tandem mass spectrometry analysis.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Fluorinated Chalcones in Plasma
This protocol is adapted from a validated method for a chalcone derivative in rat plasma.[11][12]
-
Materials:
-
Rat plasma
-
Fluorinated chalcone standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled chalcone)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ammonium acetate, LC-MS grade
-
Diethyl ether
-
-
Procedure:
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Perform a double liquid-liquid extraction with 1 mL of diethyl ether.
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Separate the organic layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
LC-MS/MS Method Parameters
The following are starting parameters that should be optimized for specific fluorinated chalcones.
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Source: ESI in positive ion mode is a common choice.[11][12]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Curtain Gas: 25 psi
-
Collision Gas: Level 4
-
IonSpray Voltage: 5.5 kV
-
Temperature: 550°C
-
Gas 1 (Nebulizer Gas): 55 psi
-
Gas 2 (Heater Gas): 55 psi[13]
-
-
MRM Transitions and Collision Energies (CE): These must be optimized for each specific fluorinated chalcone. The general approach is to infuse a standard solution of the analyte, select the precursor ion in the first quadrupole (Q1), and then ramp the collision energy in the second quadrupole (Q2) to find the energy that produces the most stable and abundant product ions, which are then monitored in the third quadrupole (Q3).
-
Decision Logic for Ionization Source Selection:
Caption: Decision tree for selecting an appropriate ionization source.
Quantitative Performance Comparison
| Parameter | ESI | APCI | DART |
| Sensitivity | Generally high for polar analytes.[1] | Good for less polar analytes, may be less sensitive than ESI for some compounds.[1] | Can be sensitive for surface analysis, but quantification can be challenging.[8] |
| Linearity | Good linearity over a defined concentration range, but can be affected by matrix effects.[5] | Often exhibits good linearity and can be less prone to matrix suppression.[4] | Quantitative linearity can be more difficult to achieve due to sample introduction variability. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Typically provides low LODs and LOQs for suitable analytes.[5] | LODs and LOQs are compound-dependent, may be higher than ESI for some polar compounds.[5] | LODs are highly dependent on the analyte and matrix. |
| Precision & Accuracy | High precision and accuracy can be achieved with a validated method.[11] | Capable of high precision and accuracy with proper method validation. | Generally used for qualitative or semi-quantitative analysis. |
Conclusion
The selection of a mass spectrometry method for the analysis of fluorinated chalcones depends on the specific research question. For sensitive and quantitative analysis in biological matrices, a validated LC-ESI-MS/MS method is often the gold standard. APCI serves as a valuable alternative, particularly for less polar fluorinated chalcones. DART-MS is a powerful tool for rapid, high-throughput screening and qualitative identification. The optimization of experimental parameters, especially collision energy in MS/MS, is crucial for achieving the desired sensitivity, selectivity, and structural information. This guide provides a foundational understanding to assist researchers in navigating the analytical landscape for these promising therapeutic candidates.
References
- 1. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. microsaic.com [microsaic.com]
- 3. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites [pubmed.ncbi.nlm.nih.gov]
- 6. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Fragmentation Behavior Studies of Chalcones Employing Direct Analysis in Real Time (DART) [oak.go.kr]
- 7. researchgate.net [researchgate.net]
- 8. Qualitative Analysis of Real Drug Evidence using DART-MS and the Inverted Library Search Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fragmentation study of protonated chalcones by atmospheric pressure chemical ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Liquid chromatography tandem mass spectrometry method for determination of antidiabetic chalcones derivative S001-469 in rat plasma, urine and feces: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Conformational Landscape of 2'-Fluoro-Substituted Acetophenones: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformation of a molecule, its spatial arrangement of atoms, dictates its physical, chemical, and biological properties. This guide provides a detailed comparative analysis of the conformational preferences of 2'-fluoro-substituted acetophenone derivatives, leveraging experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational studies.
A comprehensive study has revealed that 2'-fluoro-substituted acetophenone derivatives predominantly adopt an s-trans conformation in solution.[1][2][3][4] This preference is a critical factor in their molecular recognition and interaction, making it a key consideration in drug design and development. The stability of the s-trans conformer is attributed to the strong repulsion between the electronegative fluorine and oxygen atoms in the alternative s-cis conformation.[2][3][4]
Conformational Equilibrium
The rotational isomerism around the single bond connecting the carbonyl group and the fluorinated phenyl ring gives rise to two primary planar conformers: s-cis and s-trans. In the s-cis form, the carbonyl oxygen and the fluorine atom are on the same side of the C-C single bond, leading to significant electrostatic repulsion.[2][3][4] Consequently, the equilibrium is heavily shifted towards the more stable s-trans conformer, where these two atoms are on opposite sides.
Figure 1. Conformational equilibrium between the unstable s-cis and the stable s-trans rotamers of 2'-fluoro-substituted acetophenones.
Experimental Evidence and Data Comparison
The definitive evidence for the exclusive presence of the s-trans conformer comes from through-space spin-spin couplings observed in NMR spectra.[1][2][3][4] Specifically, the coupling between the alpha-protons (Hα) or alpha-carbon (Cα) of the acetyl group and the fluorine atom (⁵JHα,F and ⁴JCα,F) is a clear indicator of their close spatial proximity, which is only possible in the s-trans arrangement.
The magnitude of these through-space coupling constants is also influenced by the solvent environment. A linear correlation has been observed between the coupling constants and the dielectric constant of the solvent, suggesting that more polar solvents can slightly modulate the conformational preference, though the s-trans form remains dominant.[1][2][3][4]
| Solvent | Dielectric Constant (ε) | ⁵J (Hα, F) (Hz) for 2'-fluoroacetophenone (1d) | ⁴J (Cα, F) (Hz) for 2'-fluoroacetophenone (1d) |
| Benzene-d₆ | 2.28 | 3.2 | 10.1 |
| Chloroform-d | 4.81 | 3.3 | 10.5 |
| Acetone-d₆ | 20.7 | 3.5 | 11.0 |
| Methanol-d₄ | 32.7 | 3.6 | 11.2 |
| DMSO-d₆ | 47.2 | 3.7 | 11.4 |
| Table 1. Solvent effect on the through-space spin-spin coupling constants for 2'-fluoroacetophenone. Data sourced from[1]. |
X-ray crystallographic analysis of several derivatives further corroborates the preference for the s-trans conformation in the solid state.[1][2][3] For instance, the dihedral angle C2'–C1'–C=O in compound 1m was found to be 169.9°, and in 1n , it was 179.8°, both very close to the ideal 180° of a perfect s-trans conformation.[5]
Experimental and Computational Workflow
The conformational analysis of 2'-fluoro-substituted acetophenone derivatives typically follows a multi-pronged approach, integrating experimental techniques with computational modeling.
Figure 2. A typical workflow for the conformational analysis of 2'-fluoro-substituted acetophenone derivatives.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. Samples were dissolved in various deuterated solvents (as detailed in Table 1) at a concentration of approximately 5-10 mg/mL. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra were acquired. Through-space coupling constants (⁵JHα,F and ⁴JCα,F) were determined from the fine splitting of the signals corresponding to the α-protons and α-carbons of the acetyl group. To confirm these couplings, ¹⁹F-decoupled ¹H NMR experiments were performed, which resulted in the simplification of the signal patterns.[5]
X-ray Crystallography: Single crystals of the 2'-fluoro-substituted acetophenone derivatives suitable for X-ray diffraction were grown by slow evaporation of a solvent such as a hexane/ethyl acetate mixture. Data were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source. The structures were solved by direct methods and refined by full-matrix least-squares on F². The final structures confirmed the s-trans conformation in the solid state and provided precise data on bond lengths and dihedral angles.[1]
Density Functional Theory (DFT) Calculations: To gain insight into the relative stabilities of the conformers, DFT calculations were performed.[6] Initial conformational ensembles were generated from 2D structures and optimized using a universal force field (UFF).[6] Subsequently, Hartree-Fock (HF) calculations were carried out at the RHF/6-31G(d) and B3LYP/6-31G(d) levels to obtain optimized geometries and energies for each conformer.[6] These calculations consistently showed the s-trans conformer to be significantly more stable than the s-cis conformer.[1][2][3]
Conclusion and Implications for Drug Development
The exclusive preference for the s-trans conformation in 2'-fluoro-substituted acetophenone derivatives is a crucial piece of structural information for medicinal chemists and drug developers. This conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the defined orientation of the fluorine atom and the carbonyl group can be exploited to design specific hydrogen bonding or other non-covalent interactions with the target protein. This guide underscores the importance of detailed conformational analysis in the rational design of novel therapeutics containing the 2'-fluoroacetophenone scaffold.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings [agris.fao.org]
- 3. tus.elsevierpure.com [tus.elsevierpure.com]
- 4. Conformational Preference of 2'-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H-19F and 13C-19F Spin-Spin Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to DFT Calculations for Acetophenone Derivative Conformations
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of acetophenone derivatives is a critical factor in understanding their chemical reactivity, biological activity, and material properties. As these molecules are foundational in medicinal chemistry and materials science, accurately predicting their preferred three-dimensional structures is paramount. Density Functional Theory (DFT) has emerged as a powerful and widely adopted computational method for this purpose, offering a balance between accuracy and computational cost. This guide provides an objective comparison of different DFT approaches for the conformational analysis of acetophenone derivatives, supported by data from recent studies.
Experimental and Computational Protocols
The reliability of DFT calculations hinges on the careful selection of computational parameters. The general workflow involves identifying potential conformers, optimizing their geometries, and verifying them as true energy minima.
General Protocol for DFT Conformational Analysis:
-
Initial Structure Generation: A 3D structure of the acetophenone derivative is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search is performed to identify potential low-energy conformers. This is often achieved by rotating acyclic single bonds, such as the bond connecting the acetyl group to the phenyl ring. A potential energy surface (PES) scan can be conducted by systematically changing the relevant dihedral angle and calculating the energy at each step.[1][2]
-
Geometry Optimization: The geometries of the identified conformers are optimized to find the nearest local energy minimum on the potential energy surface. This step is crucial for obtaining accurate structural parameters and relative energies.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections, which are essential for calculating Gibbs free energies.
-
Analysis of Results: The final optimized structures, their relative energies (ΔE), Gibbs free energies (ΔG), and key geometric parameters (e.g., dihedral angles, bond lengths) are analyzed to determine the most stable conformers and the energy barriers between them.
The selection of the functional and basis set is a critical decision that directly impacts the accuracy of the results.
-
Functionals: Hybrid functionals like B3LYP are widely used and have been shown to provide a good balance of accuracy and efficiency for many organic molecules.[3][4][5][6] For systems where dispersion forces are significant, dispersion-corrected functionals (e.g., B3LYP-D3) or functionals specifically designed to capture non-covalent interactions, such as the M06 suite or ωB97X-D, are often preferred.[7][8]
-
Basis Sets: Pople-style basis sets, such as 6-31G* or the more flexible 6-311++G(d,p), are commonly employed.[1][4][5] For higher accuracy, especially in calculating rotational barriers, larger basis sets like the Karlsruhe "def2" series (e.g., def2-TZVP) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ) may be necessary.[7][8]
-
Solvent Effects: To simulate conditions in solution, implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are frequently applied to the calculations.[7]
Visualizing the Computational Workflow
The following diagrams illustrate the logical steps in performing a DFT conformational analysis and the interplay between computational choices and the quality of the results.
Comparative Data on Acetophenone Derivatives
The following table summarizes results from various DFT studies on acetophenone derivatives, highlighting the methods used and their key findings.
| Acetophenone Derivative Studied | Computational Method (Functional/Basis Set) | Key Findings | Solvent/Phase | Citation |
| 2'-hydroxyacetophenone azine | B3LYP/6-311++G(2d,2p) | Two stable conformers (s-trans and gauche) with a low interconversion barrier (~1 kJ/mol). The gauche conformer is slightly more stable. | Gas Phase | [3] |
| 4-hydroxy-3-methylacetophenone | B3LYP/6-31G* & B3LYP/6-311+G | Total energy calculations were performed for various possible conformers to determine the most optimized geometries. | Gas Phase | [4] |
| 4-hydroxy-3-methoxyacetophenone | B3LYP/6-31G* & B3LYP/6-311+G | Conformational stability was analyzed by comparing total energies of possible conformers. | Gas Phase | [4] |
| 4-Methoxyacetophenone | B3LYP/6-311++G(d,p) | Conformational analysis was performed to find the most stable configuration for subsequent spectral analysis. | Gas Phase | [1] |
| para-substituted acetophenones | B3LYP/6-311++G(2d,2p) | All derivatives showed a single stable planar conformer. Calculated rotational barriers were overestimated compared to experimental data. | Gas Phase & Solvents (PCM, Onsager) | [7] |
| 5-chloro-3-nitro-2-hydroxyacetophenone | DFT (functional/basis set not specified) | Potential energy curves were calculated for nitro group rotation and hydroxyl group isomerization to estimate conformational change barriers. | Gas Phase | [2] |
| 2'-hydroxyacetophenone | B3LYP-D3(BJ)/Def2-TZVP | Four conformers were identified, with the global minimum stabilized by an intramolecular hydrogen bond, lying over 45 kJ/mol below other conformers. | Gas Phase | [8][9] |
| 2-hydroxy-2-phenylacetophenone | B3LYP/6-31G(d,p) & B3LYP/6-311++G(d,p) | Geometrical parameters were calculated and compared with experimental XRD data, showing good agreement. | Gas Phase | [5] |
Conclusion
DFT calculations are an indispensable tool for elucidating the conformational preferences of acetophenone derivatives. The choice of functional and basis set significantly influences the accuracy of predicted geometries and energy barriers. For general screening, the B3LYP functional with a Pople-style basis set like 6-311++G(d,p) offers a robust starting point.[1][5][6] However, for systems with significant non-covalent interactions or for achieving higher accuracy in rotational barriers, dispersion-corrected functionals (e.g., B3LYP-D3) or more advanced methods combined with larger basis sets (e.g., def2-TZVP) are recommended.[7][8] The inclusion of solvent models is also crucial when comparing computational results to experimental data obtained in solution.[7] Ultimately, this guide highlights the importance of a methodical approach to selecting computational parameters to ensure reliable and predictive results in the study of acetophenone derivatives.
References
- 1. ijrat.org [ijrat.org]
- 2. Polymorphism and Conformational Equilibrium of Nitro-Acetophenone in Solid State and under Matrix Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DFT studies, vibrational spectra and conformational stability of 4-hydroxy-3-methylacetophenone and 4-hydroxy-3-methoxyacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Structure and Internal Dynamics of 2′-Hydroxyacetophenone by Free-Jet Absorption Millimeter-Wave Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Structural Analysis of Fluorinated Acetophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural properties of three key isomers of fluorinated acetophenone: 2'-fluoroacetophenone, 3'-fluoroacetophenone, and 4'-fluoroacetophenone. Understanding the nuanced structural differences imparted by the position of the fluorine atom is critical for applications in medicinal chemistry and materials science, where subtle conformational changes can significantly impact biological activity and material properties. This analysis is supported by a compilation of spectroscopic and computational data from various studies.
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the chemical environment of atoms within a molecule. The position of the fluorine substituent on the aromatic ring of acetophenone leads to distinct shifts in the ¹H and ¹³C NMR spectra, as well as characteristic through-space couplings in the case of the 2'-fluoro isomer.
¹H NMR Chemical Shifts (ppm)
The chemical shifts of the methyl protons and the aromatic protons are influenced by the electronic effects of the fluorine atom.
| Compound | Methyl Protons (s, 3H) | Aromatic Protons (m) | Reference |
| 2'-Fluoroacetophenone | ~2.6 | 7.1-7.9 | [1] |
| 3'-Fluoroacetophenone | ~2.59 | 7.2-7.8 | [2] |
| 4'-Fluoroacetophenone | ~2.58 | 7.1-8.0 | [3][4][5] |
Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.
¹³C NMR Chemical Shifts (ppm)
The ¹³C NMR data further highlights the electronic influence of the fluorine atom on the carbon skeleton.
| Compound | C=O | C-F | Other Aromatic C | CH₃ | Reference |
| 2'-Fluoroacetophenone | ~195.5 (d) | ~161.5 (d) | 116.8 (d), 124.5 (d), 130.8, 134.0 (d) | ~29.5 | [6] |
| 3'-Fluoroacetophenone | ~196.6 | ~162.8 (d) | 114.9 (d), 120.2 (d), 124.2, 130.4 (d), 139.8 (d) | ~26.7 | [7] |
| 4'-Fluoroacetophenone | ~196.4 | ~165.7 (d) | 115.6 (d), 131.0 (d), 133.6 | ~26.5 | [3][8] |
(d) indicates a doublet due to C-F coupling.
Conformational Analysis: The Unique Case of 2'-Fluoroacetophenone
A significant structural feature of 2'-fluoroacetophenone is its strong preference for an s-trans conformation, where the carbonyl group and the fluorine atom are oriented away from each other. This preference is driven by the repulsion between the electronegative fluorine and oxygen atoms.[9] This conformation is supported by the observation of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings in NMR spectroscopy, which are not observed in the 3'- and 4'- isomers where the fluorine atom is distant from the acetyl group.[9][10]
Computational studies, specifically Density Functional Theory (DFT) calculations, have corroborated these findings, indicating that the s-trans conformer is significantly more stable than the s-cis conformer for 2'-fluoroacetophenone derivatives.[9][10]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the techniques discussed in this guide.
NMR Spectroscopy
High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra are typically acquired on a spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation: Samples are prepared by dissolving approximately 5-10 mg of the fluorinated acetophenone isomer in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
¹³C NMR: Carbon spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
-
¹⁹F NMR: Fluorine NMR is a powerful tool for these compounds. Spectra are acquired to observe the chemical shift of the fluorine atom and its coupling to neighboring protons and carbons.
-
2D NMR: Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be employed for unambiguous assignment of all proton and carbon signals.
Computational Modeling
DFT calculations are instrumental in understanding the conformational preferences and electronic properties of the isomers.
-
Structure Optimization: The initial 3D structures of the isomers are built and subjected to geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).[10]
-
Conformational Analysis: For the 2'-fluoro isomer, both the s-cis and s-trans conformers are modeled to determine their relative energies and identify the most stable conformation.[9]
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data.
-
NMR Chemical Shift Calculation: The GIAO (Gauge-Including Atomic Orbital) method can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data for structure validation.[11]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing.
-
Crystal Growth: Single crystals of suitable quality are grown by slow evaporation of a solvent from a concentrated solution of the compound.
-
Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often low temperature to reduce thermal vibrations).
Structural Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive structural analysis of fluorinated acetophenone isomers.
Caption: Workflow for the structural elucidation of fluorinated acetophenone isomers.
Conclusion
The structural analysis of 2'-, 3'-, and 4-fluoroacetophenone isomers reveals distinct differences arising from the position of the fluorine atom. While all isomers exhibit the characteristic spectroscopic signatures of a substituted acetophenone, the 2'-fluoro isomer is unique in its strong preference for an s-trans conformation, a feature with significant implications for its reactivity and interaction with biological targets. The combination of NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful and comprehensive approach to understanding the structure-property relationships in this important class of molecules.
References
- 1. 2'-Fluoroacetophenone(445-27-2) 1H NMR [m.chemicalbook.com]
- 2. 3'-Fluoroacetophenone(455-36-7) 1H NMR spectrum [chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. spectrabase.com [spectrabase.com]
- 5. 4-Fluoroacetophenone(403-42-9) 1H NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
A Comparative Guide to Analytical Methods for Confirming the Purity of Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of acetophenone derivatives is a critical step in research, development, and quality control within the pharmaceutical and chemical industries. The presence of impurities can significantly impact a compound's efficacy, safety, and stability. This guide provides a comprehensive comparison of key analytical techniques used to confirm the purity of these compounds, offering insights into their principles, performance, and ideal applications.
Overview of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the acetophenone derivative, the nature of potential impurities, and the required level of sensitivity and accuracy. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR). Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis serve as valuable complementary methods for structural confirmation and elemental composition.
Comparative Analysis of Key Performance Parameters
The following table summarizes the typical performance characteristics of the primary analytical methods for the purity analysis of acetophenone derivatives. It is important to note that these values can vary depending on the specific instrument, experimental conditions, and the nature of the analyte and impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[1] |
| Typical Purity (%) | >99% | >99% | >99% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | ~0.1% (relative to major component) |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL | ~0.3% (relative to major component) |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Sample Requirements | Soluble in mobile phase | Volatile and thermally stable (or requires derivatization) | Soluble in deuterated solvent, mg-scale quantity |
| Primary Strengths | High resolution for non-volatile and thermally labile compounds.[2] | High sensitivity and specificity for volatile and semi-volatile impurities.[3] | Absolute quantification without a specific reference standard of the analyte; provides structural information.[1][2] |
| Primary Limitations | Requires a reference standard for quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are generalized experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile acetophenone derivatives.
Instrumentation: A standard HPLC system equipped with a UV detector.
Typical Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm (typical for acetophenone's λmax) |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Sample Preparation:
-
Accurately weigh and dissolve the acetophenone derivative in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a series of calibration standards.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is determined by comparing the peak area of the main component to the total area of all observed peaks (area percent method) or by using a calibration curve generated from standards of known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile impurities in acetophenone derivatives.
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Typical Method Parameters:
| Parameter | Recommended Conditions |
| Column | Non-polar or medium-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Injection Mode | Split or splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 50 - 500 amu |
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If the acetophenone derivative is not sufficiently volatile or is thermally labile, derivatization (e.g., silylation) may be necessary.
Data Analysis:
Purity is assessed by the area percent method. The mass spectrometer provides confirmation of the identity of the main peak and any impurities by comparing their mass spectra to a library.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Procedure:
-
Sample Preparation: Accurately weigh a known amount of the acetophenone derivative and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (typically 5 times the longest T1 relaxation time).
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Complementary Analytical Methods
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is a rapid and non-destructive technique primarily used for the identification of functional groups. For acetophenone derivatives, characteristic absorption bands include:
-
C=O stretch (ketone): Strong absorption around 1685 cm⁻¹ (conjugated to the aromatic ring).
-
C-H stretch (aromatic): Above 3000 cm⁻¹.
-
C=C stretch (aromatic): In the 1600-1450 cm⁻¹ region.
While FTIR is excellent for qualitative analysis and confirming the presence of the expected functional groups, it is generally not suitable for the quantitative determination of purity in mixtures due to the complexity of overlapping signals.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically C, H, N, S) in a compound. This data is used to determine the empirical formula of the acetophenone derivative.[4] A close correlation between the experimentally determined elemental composition and the theoretical values for the expected molecular formula is a strong indicator of high purity.
Method Selection and Workflow
The selection of the most appropriate analytical method or combination of methods is crucial for a comprehensive purity assessment.
Caption: Decision workflow for selecting an analytical method.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for the primary analytical techniques.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Caption: qNMR experimental workflow.
Conclusion
A multi-faceted approach is often the most effective strategy for the comprehensive purity assessment of acetophenone derivatives. HPLC and GC-MS are powerful chromatographic techniques for separating and quantifying impurities, while qNMR offers the distinct advantage of absolute purity determination without the need for a specific reference standard. Complementary techniques like FTIR and elemental analysis provide essential structural and compositional information. By selecting the appropriate combination of these methods and adhering to rigorous experimental protocols, researchers can confidently ensure the purity of their acetophenone derivatives, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to Through-Space 1H-19F and 13C-19F Spin-Spin Couplings for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances of nuclear magnetic resonance (NMR) spectroscopy is paramount for elucidating molecular structure and conformation. Among the various NMR parameters, spin-spin coupling constants (J-couplings) provide invaluable information about the connectivity and spatial arrangement of atoms. While through-bond couplings are a cornerstone of structural analysis, through-space couplings, particularly those involving fluorine-19 (¹⁹F), offer a powerful, complementary tool for probing molecular architecture, especially in complex organic molecules and biological systems.
This guide provides an objective comparison of through-space ¹H-¹⁹F and ¹³C-¹⁹F spin-spin couplings with their through-bond counterparts, supported by experimental data. It also details the experimental protocols necessary to observe and measure these interactions, empowering researchers to leverage this advanced NMR technique in their work.
Through-Bond vs. Through-Space Coupling: A Fundamental Distinction
Scalar or J-coupling is an indirect interaction between two nuclear spins that is mediated by the electrons in the intervening chemical bonds. The magnitude of this coupling typically attenuates rapidly as the number of bonds separating the nuclei increases.[1] However, when two nuclei are in close spatial proximity, regardless of the number of bonds separating them, a "through-space" coupling mechanism can become significant. This interaction is transmitted via the overlap of the electron orbitals of the non-bonded atoms.
Caption: Through-bond vs. through-space J-coupling pathways.
Fluorine-19 is particularly well-suited for studying through-space interactions due to its large gyromagnetic ratio, 100% natural abundance, and high sensitivity in NMR experiments.
Quantitative Comparison of Through-Space Coupling Constants
The magnitude of through-space J-coupling is highly dependent on the internuclear distance and the relative orientation of the interacting nuclei. In sterically crowded molecules or specific conformations, through-space couplings can be significantly larger than long-range through-bond couplings, providing unique structural insights.
¹H-¹⁹F Through-Space Couplings
Through-space ¹H-¹⁹F couplings are often observed in molecules where a proton and a fluorine atom are forced into close proximity.
| Compound Type | Interacting Nuclei | Through-Space Coupling (J_HFts) [Hz] | Through-Bond (Long-Range) Coupling [Hz] | Number of Bonds |
| 2'-Fluoro-substituted Acetophenones | Hα - F | 3.20 – 5.03 | Typically < 1 Hz | 5 |
| 5-Fluoropyrimidine Substituted RNA | H1' - F5 | 0.3 - 1.2 | Typically < 0.5 Hz | 5 |
| 2,3-Difluoropyridine | H5 - F1 | 1.8 | ~0 Hz | 4 |
Table 1: Comparison of Through-Space and Through-Bond ¹H-¹⁹F Coupling Constants. [2][3][4]
¹³C-¹⁹F Through-Space Couplings
Through-space ¹³C-¹⁹F couplings are also a valuable source of conformational information.
| Compound Type | Interacting Nuclei | Through-Space Coupling (J_CFts) [Hz] | Through-Bond (Long-Range) Coupling [Hz] | Number of Bonds |
| Modified BODIPY Dyes | Cα - F | 5.2 - 11.2 | Typically < 2 Hz | 5 |
| 2'-Fluoro-substituted Acetophenones | Cα - F | 6.70 – 11.56 | Typically < 2 Hz | 4 |
| 5-Fluorinated Arbekacins | C1' - F5eq | Observed | Not reported (long-range) | > 5 |
Table 2: Comparison of Through-Space and Through-Bond ¹³C-¹⁹F Coupling Constants. [2][5]
Experimental Protocols for Measuring Through-Space Couplings
Several NMR experiments can be employed to detect and quantify through-space ¹H-¹⁹F and ¹³C-¹⁹F couplings. The choice of experiment depends on the specific nuclei of interest, the expected magnitude of the coupling, and the complexity of the molecule.
Measuring ¹H-¹⁹F Through-Space Couplings
1. 1D ¹H NMR with ¹⁹F Decoupling: A simple method to identify potential through-space ¹H-¹⁹F couplings is to compare a standard 1D ¹H NMR spectrum with a ¹H spectrum acquired with broadband ¹⁹F decoupling. The collapse of a multiplet into a simpler pattern upon ¹⁹F decoupling indicates the presence of a ¹H-¹⁹F coupling. While this method can be effective for simple systems, extracting accurate coupling constants from complex multiplets can be challenging.[4]
2. 2D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): The HOESY experiment is a powerful tool for detecting through-space interactions based on the nuclear Overhauser effect (NOE) between protons and fluorine.
-
Pulse Sequence: The basic HOESY pulse sequence consists of two 90° pulses on the ¹H channel and one 90° pulse on the ¹⁹F channel, separated by evolution and mixing times.
-
Methodology:
-
Acquire a standard 1D ¹H and 1D ¹⁹F spectrum to determine the spectral widths.
-
Set up the 2D HOESY experiment with appropriate spectral widths for both ¹H and ¹⁹F dimensions.
-
The mixing time (d8) is a crucial parameter and should be optimized. A typical starting point is a value similar to that used for a ¹H-¹H NOESY experiment for a molecule of similar size.[6]
-
Process the 2D data to obtain a correlation map. Cross-peaks in the HOESY spectrum indicate spatial proximity between a proton and a fluorine atom.
-
Caption: Workflow for a ¹H-¹⁹F HOESY experiment.
3. S³E-¹⁹F-α,β-edited NOESY: This advanced experiment is particularly useful for measuring small, long-range scalar ⁵J(H1',F) couplings in complex molecules like RNA. It utilizes a spin-state selective excitation pulse sequence element to separate the doublet components of an E.COSY-type cross-peak, allowing for accurate measurement of small J-couplings.[3]
Measuring ¹³C-¹⁹F Through-Space Couplings
1. 1D ¹³C NMR with and without ¹⁹F Decoupling: Similar to the ¹H-¹⁹F case, comparing ¹³C NMR spectra with and without ¹⁹F decoupling can reveal the presence of ¹³C-¹⁹F couplings. However, due to the lower natural abundance and sensitivity of ¹³C, this method may require longer acquisition times.
2. 2D ¹⁹F-¹³C Heteronuclear Multiple-Quantum Coherence (HMQC) or Heteronuclear Single-Quantum Coherence (HSQC): These experiments are used to correlate the chemical shifts of directly bonded or long-range coupled heteronuclei.
-
Methodology:
-
These experiments are typically set up to optimize for a specific coupling constant (e.g., one-bond or long-range).
-
For observing long-range through-space couplings, the pulse sequence delays are optimized for smaller J-values.
-
A broadband NMR probe capable of tuning to both ¹⁹F and ¹³C frequencies is required.[7]
-
3. 1D ¹³C[¹H]-{¹⁹F} Triple Resonance: This technique is particularly useful for confirming through-space ¹³C-¹⁹F couplings in complex molecules where proton couplings can obscure the desired correlation.
-
Methodology:
-
This experiment requires a triple-resonance probe.
-
A ¹³C spectrum is acquired with simultaneous decoupling of both ¹H and ¹⁹F.
-
By comparing this fully decoupled spectrum with a spectrum where only ¹H is decoupled, the ¹³C-¹⁹F coupling can be isolated and measured.[5]
-
Applications in Research and Drug Development
The ability to observe and quantify through-space ¹H-¹⁹F and ¹³C-¹⁹F couplings has significant implications for various scientific disciplines:
-
Conformational Analysis: These couplings provide crucial restraints for determining the three-dimensional structure of molecules in solution, which is often the biologically relevant conformation.
-
Drug Design: Understanding the preferred conformation of a drug molecule when it binds to its target is essential for structure-based drug design. Through-space couplings can provide insights into the bioactive conformation.
-
Materials Science: The spatial arrangement of fluorine-containing polymers and materials can be investigated, providing information about their macroscopic properties.
-
Protein and Nucleic Acid Structure: The incorporation of fluorinated amino acids or nucleotides allows for the study of the structure and dynamics of these complex biomolecules using ¹⁹F NMR, with through-space couplings providing valuable long-range distance information.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins [pubmed.ncbi.nlm.nih.gov]
- 6. Re: [AMMRL] 1H-19F HOESY setup tips? from Craig Grimmer via groups.io on 2025-03-07 (Email Archives for March, 2025) [ammrl.org]
- 7. University of Ottawa NMR Facility Blog: 19F - 13C HMQC [u-of-o-nmr-facility.blogspot.com]
Comparing biological activity of chalcone derivatives
A Comparative Guide to the Biological Activity of Chalcone Derivatives
Introduction
Chalcones, belonging to the flavonoid family, are characterized by their 1,3-diphenyl-2-propen-1-one core structure.[1] This scaffold consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1][2] Found abundantly in various edible and medicinal plants, these open-chain flavonoids serve as precursors for all flavonoids and isoflavonoids.[1][3] The simple and versatile chemical structure of chalcones allows for extensive synthetic modification, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][5][6] This guide provides a comparative overview of the primary biological activities of various chalcone derivatives, supported by quantitative experimental data, detailed methodologies, and signaling pathway visualizations.
Anticancer Activity
Chalcone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[4][7] Their mechanism of action often involves inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting tubulin polymerization.[4][8][9]
Comparative Cytotoxicity of Chalcone Derivatives
The cytotoxic efficacy of chalcone derivatives is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of various chalcone derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| Amino Chalcone (13e) | MGC-803 (Gastric) | 1.52 μM | [4] |
| HCT-116 (Colon) | 1.83 μM | [4] | |
| MCF-7 (Breast) | 2.54 μM | [4] | |
| Brominated Chalcone (H72) | Gastric Cancer Lines | 3.57 - 5.61 μM | [7][8] |
| Chalcone-1,2,3-triazole (54) | HepG2 (Liver) | 0.9 μM | [8] |
| Indole-Chalcone (45) | Various Cancer Lines | 3 - 679 nM | [8] |
| Chalcone-coumarin hybrid (38) | HCT116 (Colon) | 3.6 μM | [8] |
| Compound 12k | Various, incl. MDR lines | 3.75 - 8.42 μM | [9] |
| 2-hydroxychalcone | MDA-MB-231 (Breast) | 4.6 μM | [10] |
| Cardamonin | HepG2 (Liver) | 17.1 μM | [10] |
| Chalcone-benzenesulfonamide (5) | AGS (Gastric) | < 1.0 µg/mL | [11] |
| HL-60 (Leukemia) | < 1.57 µg/mL | [11] |
Mechanism of Action: Apoptosis Induction
A primary anticancer mechanism for many chalcone derivatives is the induction of apoptosis through the mitochondrial (intrinsic) and/or extrinsic pathways.[4][9] For example, compound 13e was found to induce apoptosis by modulating the expression of key regulatory proteins.[4] Similarly, a brominated chalcone derivative (H72) triggers apoptosis by increasing reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[7] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[4][9]
Caption: Mitochondrial-mediated apoptosis pathway induced by chalcone derivatives.
Antimicrobial Activity
Chalcone derivatives exhibit a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi.[5][12] The reactive α,β-unsaturated carbonyl group is considered crucial for their antimicrobial effects.[6][13] Structural modifications, such as the introduction of halogen atoms, can significantly enhance their potency.[13]
Comparative Antibacterial Activity of Chalcone Derivatives
The antibacterial efficacy is typically assessed by measuring the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC). A larger zone of inhibition or a lower MIC value indicates greater antibacterial activity.
| Compound/Derivative | Bacterial Strain(s) | Zone of Inhibition (mm) | Reference |
| Chalcone-Sulfonamide (9) | Escherichia coli | 19 mm | [14] |
| Staphylococcus aureus | 16 mm | [14] | |
| Chalcone-Sulfonamide (8) | Bacillus cereus | 18 mm | [14] |
| Staphylococcus aureus | 17 mm | [14] | |
| Compound TP1 | Bacillus subtilis | Good Activity | [15] |
| Escherichia coli | Good Activity | [15] | |
| Amoxicillin (Standard) | Bacillus subtilis | 11 mm | [15] |
| Escherichia coli | 10 mm | [15] |
*Qualitative assessment from the study; specific mm values not provided.
Anti-inflammatory Activity
Several chalcone derivatives have been identified as potent anti-inflammatory agents.[16][17][18] Their mechanisms often involve the inhibition of key pro-inflammatory enzymes and signaling pathways, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[8][16][19][20]
Comparative Anti-inflammatory Efficacy of Chalcone Derivatives
The anti-inflammatory potential can be evaluated by measuring the inhibition of edema in animal models or by quantifying the reduction of inflammatory mediators like nitric oxide (NO) in cell-based assays.
| Compound/Derivative | Assay | Efficacy/Result | Reference |
| Compound 3h | Xylene-induced ear edema (mice) | 68% inhibition | [17] |
| Compound 3f | Xylene-induced ear edema (mice) | 62% inhibition | [17] |
| Ibuprofen (Standard) | Xylene-induced ear edema (mice) | 53% inhibition | [17] |
| AN07 | LPS-stimulated macrophages | Significantly decreased iNOS & COX-2 | [20] |
| Compounds 3h and 3l | LPS-stimulated macrophages | Inhibited NO production; Suppressed iNOS & COX-2 expression | [19] |
Mechanism of Action: Inhibition of Inflammatory Pathways
Chalcone analogues can suppress inflammatory responses by blocking signaling pathways like NF-κB and JNK.[19] Upon stimulation by an inflammatory signal (e.g., LPS), these pathways typically trigger the expression of pro-inflammatory genes, including iNOS and COX-2, which produce NO and prostaglandins, respectively. Chalcones can interfere with this cascade, leading to a reduction in these inflammatory mediators.[19]
Caption: Inhibition of NF-κB/JNK inflammatory pathways by chalcone derivatives.
Experimental Protocols
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability and cytotoxic activity.
-
Cell Plating: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the chalcone derivatives and a control (e.g., 5-Fluorouracil), then incubated for a specified period (e.g., 24-72 hours).[4]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is calculated from the dose-response curve.[11]
Agar Well Diffusion Method for Antibacterial Activity
This method is used to evaluate the antimicrobial activity of test compounds.
-
Media Preparation: A sterile nutrient agar medium is poured into petri dishes and allowed to solidify.[15]
-
Inoculation: A standardized suspension of the test bacterium is uniformly spread over the surface of the agar.
-
Well Creation: Wells (6-8 mm in diameter) are punched into the agar using a sterile cork borer.[15]
-
Compound Application: A specific volume of the chalcone derivative solution (at different concentrations) is added to each well. A standard antibiotic (e.g., Amoxicillin) and a solvent control (e.g., DMSO) are used for comparison.[15][21]
-
Incubation: The plates are incubated at 37°C for 24 hours.[2][15]
-
Measurement: The antibacterial activity is determined by measuring the diameter of the clear zone of inhibition (where bacterial growth is prevented) around each well in millimeters (mm).[15]
Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Macrophages are plated in 96-well plates. The cells are pre-treated with various concentrations of the chalcone derivatives for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production, followed by incubation for 24 hours.[20]
-
Griess Reagent: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride.
-
Measurement: The formation of a pink-colored azo product is measured spectrophotometrically at ~540 nm. The quantity of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Experimental Studies on Natural Chalcone-Based Therapeutic Targeting of Genes and Signaling Pathways in Type 2 Diabetes Complications [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel chalcone derivatives as a new class of microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 18. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jst.org.in [jst.org.in]
Safety Operating Guide
Proper Disposal of 4'-Fluoro-2'-hydroxyacetophenone: A Safety and Operational Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 4'-Fluoro-2'-hydroxyacetophenone (CAS No: 1481-27-2).
I. Immediate Safety Considerations
This compound is classified with the following hazards:
Before handling, ensure that personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is worn.[3][4][5] All handling of this substance should ideally be conducted within a fume hood to prevent inhalation of any dust or aerosols.[1][6]
II. Spill and Contamination Management
In the event of a spill, do not allow the product to enter drains.[1][3] For solid spills, sweep up the material and place it into a suitable, closed, and labeled container for disposal.[1][4][5] Avoid creating dust during this process.[1] For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite) and collect it into a designated hazardous waste container.[6][7]
III. Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1][3][4] Do not dispose of this chemical in regular trash or pour it down the sink.[8]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound" and the associated hazards (e.g., "Irritant").
-
-
Storage:
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][8]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1][9] This should only be performed by a licensed and equipped facility.
-
IV. Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for different disposal methods, available in the provided safety data sheets. The standard procedure is to treat any amount of this compound as hazardous waste requiring professional disposal.
| Parameter | Value |
| CAS Number | 1481-27-2[1] |
| Molecular Formula | C8H7FO2[1] |
| Molecular Weight | 154.14 g/mol [1] |
| Melting Point | 31-35 °C[1] |
| Flash Point | 99 °C (closed cup)[1] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C8H7FO2 | CID 2737326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. lobachemie.com [lobachemie.com]
- 8. benchchem.com [benchchem.com]
- 9. employees.delta.edu [employees.delta.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
